Pyridazinone, 2-6
Description
Historical Context and Significance of the Pyridazinone Scaffold in Heterocyclic Chemistry
The pyridazinone nucleus, a key heterocyclic system, has been a subject of considerable interest in chemical and pharmaceutical sciences for many years. researchgate.net The initial exploration into pyridazinone chemistry was largely driven by the search for novel compounds with applications in agrochemicals and cardiovascular drugs. researchgate.net The first pyridazine (B1198779) was synthesized by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org However, it was the synthesis of the parent heterocycle by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation, that marked a significant step. wikipedia.org A more efficient route to this compound starts from maleic hydrazide. wikipedia.org
The significance of the pyridazinone scaffold lies in its versatile chemical reactivity and the broad spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.net This six-membered ring, containing two adjacent nitrogen atoms, can be readily functionalized at various positions, allowing for the creation of a diverse library of compounds. nih.govresearchgate.net This structural flexibility has made pyridazinones a "scaffold of choice" for the development of potential drug candidates. researchgate.net The introduction of various functional groups into the pyridazinone structure has enabled the synthesis of a wide array of compounds with improved biological efficacy. nih.goveurekaselect.com
Overview of Pyridazinone Derivatives as a Subject of Intensive Research
Pyridazinone derivatives have been the focus of intensive research due to their wide range of pharmacological activities. jocpr.comscholarsresearchlibrary.com These compounds have demonstrated potential as anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antihypertensive agents. researchgate.netjocpr.com The versatility of the pyridazinone ring has allowed for the development of numerous derivatives with diverse biological applications, making it a "wonder nucleus" in medicinal chemistry. scholarsresearchlibrary.comsarpublication.com
Research has shown that substitutions on the pyridazinone ring can significantly influence its biological activity. researchgate.net For instance, many 3(2H)-pyridazinones have been investigated for their analgesic and anti-inflammatory properties, with some derivatives showing comparable or even better activity than established drugs like aspirin (B1665792) and indomethacin (B1671933). jocpr.comjscimedcentral.com Furthermore, the pyridazinone scaffold is a key component in several clinically used drugs and compounds in clinical trials, particularly for cardiovascular conditions. jchemrev.com The ability to modify the structure to enhance potency and reduce side effects, such as gastrointestinal issues commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), has been a major driver of research in this area. researchgate.net
The following table provides a summary of research findings on various pyridazinone derivatives:
| Derivative Type | Research Focus | Key Findings |
| 2-arylacetamide pyridazin-3(2H)-ones | Formyl peptide receptor (FPR) agonists | Identified potent and selective FPR agonists. nih.gov |
| 2,6-disubstituted-3(2H)-pyridazinones | Analgesic, anti-inflammatory, and antimicrobial activities | Some compounds showed good antifungal activity. jocpr.com |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Analgesic and anti-inflammatory activities | One compound demonstrated better analgesic activity than acetylsalicylic acid (ASA). jocpr.com |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Anti-inflammatory activity | A potent compound with a favorable anti-inflammatory profile was identified. jocpr.com |
| 3,6-disubstituted pyridazines | Anticancer agents targeting CDK2 | Submicromolar growth inhibitors against breast cancer cell lines were discovered. nih.gov |
Classification and Nomenclature of Pyridazinone Isomers and Substituted Derivatives
Pyridazinone is a derivative of pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and possesses a carbonyl group. wikipedia.orgsarpublication.com The systematic name for the parent compound is pyridazin-3(2H)-one. chemspider.com The nomenclature indicates a pyridazine ring with a keto group at position 3 and the saturation of the nitrogen at position 2 with a hydrogen atom. jocpr.com
Isomerism is a key feature of pyridazinone chemistry. solubilityofthings.com Different isomers can be formed based on the position of the carbonyl group and the substituents on the ring. The most common and extensively studied isomers are the pyridazin-3(2H)-ones. researchgate.net
Substituted derivatives are named by indicating the position and type of substituent on the pyridazinone ring. For example, in 2,6-disubstituted pyridazinones , substituents are present at the 2nd and 6th positions of the pyridazinone ring. researchgate.netresearchgate.net The numbering of the ring atoms follows standard chemical nomenclature rules.
Fused heterocyclic systems containing the pyridazinone ring are also an important class of compounds. For example, pyridopyridazines are formed by the fusion of a pyridine (B92270) ring with a pyridazine ring, and they exist in eight isomeric forms. scirp.org
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-phenyl-4-phenylmethoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDGWBKKRFJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyridazinone Derivatives
Classical Approaches to Pyridazinone Ring Formation
Traditional methods for synthesizing the pyridazinone core have been well-established and are still widely used due to their reliability and accessibility of starting materials. These approaches primarily involve condensation and cyclization reactions.
Condensation Reactions with Hydrazine (B178648) and its Derivatives
A cornerstone in pyridazinone synthesis is the condensation reaction between a 1,4-dicarbonyl compound or its equivalent with hydrazine or its substituted derivatives. iglobaljournal.comsphinxsai.com This method is versatile, allowing for the preparation of a wide array of pyridazinone analogs.
The reaction of γ-keto acids or their corresponding esters with hydrazine hydrate (B1144303) is a common and effective method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system. iglobaljournal.comsphinxsai.com The process involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyridazinone ring. jocpr.com For instance, the reaction of appropriate γ-keto acids with hydrazine hydrate in refluxing ethanol (B145695) readily accomplishes the ring closure in high yields. iglobaljournal.com Similarly, substituted pyridazinones can be prepared by treating γ-keto esters with hydrazine. iglobaljournal.com The versatility of this method is further demonstrated by the synthesis of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones through the dehydrocyclization of hydrazides, which are formed from the reaction of methyl β-aroyl propionates and hydrazine hydrate in the presence of sodium acetate. iglobaljournal.com
The scope of this reaction extends to various hydrazine derivatives, enabling the introduction of different substituents at the N-2 position of the pyridazinone ring. Phenylhydrazine (B124118), semicarbazide, and thiosemicarbazide (B42300) have been successfully used in cyclocondensation reactions to produce a range of N-substituted pyridazinone derivatives. nih.govnih.gov The synthesis of 3(2H)-pyridazinone, 6,6'-(1,4-piperazinediyl)bis-, dihydrazone, for example, involves condensation reactions between pyridazinone precursors and hydrazine derivatives with a piperazine (B1678402) linker. ontosight.ai
Furthermore, the reaction can be carried out with other dicarbonyl synthons. For example, maleic acid derivatives and their substituted analogs can undergo condensation with hydrazines to form pyridazinediones. iglobaljournal.com
Table 1: Examples of Condensation Reactions for Pyridazinone Synthesis
| Starting Material 1 | Starting Material 2 | Product Type | Reference(s) |
| γ-Keto acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | iglobaljournal.comsphinxsai.com |
| Methyl β-aroyl propionate | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone | iglobaljournal.com |
| 4-Anthracen-9-yl-4-oxo-but-2-enoic acid derivative | Hydrazine hydrate, Phenylhydrazine, Semicarbazide, Thiosemicarbazide | Pyridazinone derivatives | nih.govnih.gov |
| Maleic acid derivatives | Hydrazines | Pyridazinedione | iglobaljournal.com |
Cyclization Reactions of Keto-Carboxylic Acids and Analogues
The intramolecular cyclization of keto-carboxylic acids and their analogs serves as a fundamental and direct route to the pyridazinone core. iglobaljournal.comjocpr.com This strategy relies on the presence of both a ketone and a carboxylic acid (or its derivative) function within the same molecule, which can then react with a hydrazine source to form the heterocyclic ring.
A prevalent method involves the reaction of γ-keto acids with hydrazine hydrate. iglobaljournal.comjocpr.com The γ-keto acid itself acts as the precursor containing the necessary functionalities for ring formation. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the intermediate γ-keto acid with hydrazine hydrate. scholarsresearchlibrary.comjocpr.com This approach is widely applicable for the preparation of 6-(substituted phenyl)-pyridazinone derivatives. wu.ac.th
The synthesis can also start from precursors that generate the keto-carboxylic acid in situ. For example, the Claisen condensation of levulinic acid with benzaldehyde, followed by reaction with hydrazine hydrate, yields pyridazinone derivatives. iglobaljournal.com Another variation involves the reaction of glyoxylic acid with tetralone to produce a pyridazinone structure. iglobaljournal.com
A three-step sequence involving hydrazone formation, acylation with ethyl malonyl chloride, and subsequent Dieckmann cyclization has been developed for the synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters from α-keto esters. thieme-connect.comresearchgate.net This demonstrates the utility of cyclization reactions on more complex, functionalized acyclic precursors.
Friedel-Crafts Acylation Approaches in Precursor Synthesis
The Friedel-Crafts acylation is a powerful tool for preparing the necessary γ-keto acid precursors for pyridazinone synthesis. jocpr.comresearchgate.net This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring, a key step in building the carbon skeleton of the target molecule.
Typically, an arene is reacted with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scholarsresearchlibrary.comsphinxsai.comjocpr.com This reaction yields an aroyl-carboxylic acid, which is a type of γ-keto acid. For example, the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride is the initial step in the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. scholarsresearchlibrary.comjocpr.com Similarly, various anilide derivatives can be acylated with succinic or methylsuccinic anhydride to generate intermediate keto acids. researchgate.net
These resulting γ-keto acids are then subjected to cyclization with hydrazine or its derivatives to form the final pyridazinone ring. scholarsresearchlibrary.comjocpr.comresearchgate.net This two-step sequence, combining Friedel-Crafts acylation and subsequent cyclization, is a versatile and widely employed strategy for the synthesis of 6-arylpyridazinone derivatives. The use of an ionic liquid like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) as a recyclable catalyst for the Friedel-Crafts acylation step has been reported as an environmentally more benign alternative. scholarsresearchlibrary.comjocpr.com
Modern and Advanced Synthetic Strategies
In recent years, synthetic chemists have focused on developing more efficient and sustainable methods for pyridazinone synthesis. These modern approaches often involve one-pot procedures and the use of catalysis to improve reaction efficiency and reduce waste.
One-Pot Synthetic Protocols
A notable example is the one-pot synthesis of pyridazinone derivatives from substituted acetophenones, glyoxylic acid, and hydrazine. wu.ac.thwu.ac.th In this procedure, the initial aldol (B89426) condensation between the acetophenone (B1666503) and glyoxylic acid to form the oxobutanoic acid intermediate is immediately followed by the addition of hydrazine, which undergoes an intramolecular cyclization to form the pyridazinone ring, all within the same reaction vessel. wu.ac.th This method, often facilitated by a heating reactor, is more efficient than traditional multi-step procedures that require isolation and purification of the intermediate keto acid. wu.ac.thwu.ac.th
Multicomponent reactions (MCRs) are another powerful one-pot strategy. A one-pot, three-component cyclocondensation of a ketoacid, thiosemicarbazide, and phenacyl bromide has been developed for the synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. tandfonline.com Similarly, an ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines has been reported, utilizing a recyclable ionic liquid catalyst. jocpr.com Novel pyrrolo[3,4-d]pyridazinone derivatives have also been obtained in good yields through convenient one-pot synthetic routes. nih.gov
Table 2: Comparison of One-Pot vs. Traditional Synthesis of Pyridazinones
| Feature | Traditional Synthesis | One-Pot Synthesis | Reference(s) |
| Number of Steps | Multiple (e.g., keto acid formation, isolation, then cyclization) | Single operational step | wu.ac.thwu.ac.th |
| Intermediate Isolation | Required | Bypassed | wu.ac.th |
| Solvent Consumption | Higher | Lower | wu.ac.th |
| Reaction Time | Longer (e.g., 4-8 hours reflux) | Shorter (e.g., 2-3 hours in reactor) | wu.ac.th |
| Efficiency | Lower overall efficiency | Higher overall efficiency | wu.ac.thwu.ac.th |
Catalytic Transformations (e.g., Ru-catalyzed alkenylation)
Catalytic methods, particularly those involving transition metals, have emerged as powerful tools for the functionalization of the pyridazinone scaffold. Ruthenium-catalyzed reactions, in particular, have been employed for the alkenylation of pyridazinone derivatives.
Ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones with acrylates has been developed. rsc.org This reaction, followed by an intramolecular cyclization, leads to the formation of diverse pyridazino[1,2-a]indazoles. rsc.org The process proceeds via a cascade of directed C-H bond activation/annulation reactions. rsc.org
Furthermore, a switchable Ru-catalyzed N-H/C-H alkenylation of 6-phenyl(dihydro)pyridazin-3(2H)-ones with alkynes has been demonstrated. researchgate.netresearchgate.net By simply changing the reaction atmosphere, the regioselectivity of the alkenylation can be controlled. Under a nitrogen atmosphere, N-alkenylation occurs, while under an oxygen atmosphere, C-H alkenylation at the phenyl ring is favored. researchgate.net This provides a highly selective and efficient method for modifying two different positions on the pyridazinone core. researchgate.net These catalytic transformations offer a sophisticated approach to creating complex pyridazinone-based structures from simpler, readily available starting materials.
Green Chemistry Principles in Pyridazinone Synthesis
The application of green chemistry principles to the synthesis of pyridazinones is a significant area of research, aiming to develop more environmentally benign and efficient processes. Key focuses include the use of reusable catalysts and eco-friendly reaction media.
One approach involves the use of Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O) as a green Lewis acid catalyst for the one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazine derivatives. growingscience.com This method utilizes water as a solvent at room temperature and the catalyst can be recovered and reused for at least three cycles without a significant loss in activity. growingscience.com Similarly, a ZnS-ZnFe₂O₄ magnetic nanocatalyst has been employed for the synthesis of thiazolopyridazinones. nanomaterchem.com This heterogeneous catalyst is noted for its chemical and thermal stability, low cost, and ease of separation from the reaction mixture using an external magnet, allowing for its reuse in multiple reaction cycles. nanomaterchem.com
The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable green solvent has also been reported for the synthesis of 4,6-disubstituted-pyridazin-3(2H)-ones. researchgate.net This method avoids the need for column chromatography for product purification, and the solvent can be recovered and reused for up to five cycles without a discernible loss of efficacy. researchgate.net Furthermore, chitosan, a biodegradable polymer derived from shrimp shells, has been demonstrated as an effective, reusable, and eco-friendly heterogeneous catalyst for Michael addition reactions in the synthesis of pyridones and phthalazines. eurjchem.com
These methodologies highlight a shift towards more sustainable synthetic routes in pyridazinone chemistry, addressing concerns such as catalyst and solvent waste, and the use of hazardous materials. growingscience.comresearchgate.net
Table 1: Green Catalysts in Pyridazinone Synthesis
| Catalyst | Type | Reaction | Key Advantages | Citations |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | Homogeneous Lewis Acid | One-pot synthesis of 3-arylpyrimido[4,5-c]pyridazines | Water solvent, room temperature, reusable | growingscience.com |
| ZnS-ZnFe₂O₄ | Heterogeneous Magnetic Nanocatalyst | Synthesis of thiazolopyridazinones | Easy magnetic separation, reusable, stable | nanomaterchem.com |
| PEG-400 | Green Solvent | Synthesis of 4,6-disubstituted-pyridazin-3(2H)-ones | Recyclable, avoids chromatography | researchgate.net |
| Chitosan | Heterogeneous Biocatalyst | Michael addition for pyridone/phthalazine synthesis | Biodegradable, reusable, eco-friendly | eurjchem.com |
Derivatization and Functionalization Strategies
The derivatization of the pyridazinone core is crucial for modulating its chemical and biological properties. Strategies include modifications at the nitrogen atoms and the introduction of various substituents onto the heterocyclic ring.
N-alkylation is a common strategy for functionalizing the pyridazinone ring at the N-2 position. Phase-transfer catalysis has been effectively used for the N-alkylation of 3(2H)-pyridazinones and their 4,5-dihydro analogs with omega-haloalkyl cyanides. nih.govthieme-connect.de Other methods include the reaction with alkylating agents like methyl iodide in the presence of a base such as sodium hydride. mdpi.com More advanced techniques involve the phosphoric acid-catalyzed regio- and enantioselective N2-propargylation of pyridazinones, which provides chiral N2-alkylated products in moderate to good yields and enantioselectivities. rsc.orgresearchgate.net Simple alkylation of compounds like 6-styryl-4,5-dihydro-2H-pyridazin-3-one has also been used to synthesize new N-substituted derivatives. researchgate.net
N-acylation offers another route to pyridazinone derivatives. A notable method involves the use of 2-acylpyridazin-3-ones as stable, mild, and chemoselective N-acylating agents for amines under neutral conditions. organic-chemistry.org These reagents are prepared by the N(2)-acylation of pyridazin-3-ones with acyl chlorides. organic-chemistry.org N-acylhydrazones, which can be converted to pyridazinones, are synthesized through the acylation of hydrazones derived from α-amino acid esters. nih.govjst.go.jp These N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone are synthesized by reacting a hydrazide intermediate with various aromatic aldehydes. mdpi.com
Table 2: Selected N-Alkylation and N-Acylation Reactions of Pyridazinones
| Reaction Type | Reagents/Catalyst | Product Type | Key Features | Citations |
|---|---|---|---|---|
| N-Alkylation | omega-Haloalkyl cyanides / Phase-transfer catalyst | N-2 alkylated pyridazinones | Efficient for side-chain introduction | nih.govthieme-connect.de |
| N-Propargylation | Propargyl alcohols / Chiral phosphoric acid | Chiral N2-alkylated pyridazinones | Asymmetric synthesis, high enantioselectivity | rsc.orgresearchgate.net |
| N-Acylation | 2-Acylpyridazin-3-ones | N-acylated amines | Mild, chemoselective, stable reagents | organic-chemistry.org |
| N-Acylhydrazone formation | Hydrazides and aromatic aldehydes | N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | Convenient, efficient synthesis | mdpi.com |
The introduction of various functional groups onto the pyridazinone scaffold is essential for creating diverse chemical libraries.
Halogenation: Halogens can be introduced at various positions. For instance, a method for the selective halogenation at the C-8 position of a pyrido-pyridazinone scaffold has been developed. acs.org This involves amination at the C-7 position to increase electron density, followed by bromination. acs.org The pyridazinone moiety itself can act as an internal directing group in C-H functionalization reactions, enabling late-stage halogenation. rsc.orgnih.gov A series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been converted to their corresponding 3-chloro derivatives using phosphoryl chloride. arabjchem.org
Hydroxylation: Hydroxylation of pyridazinones can be achieved through biotransformation. Bacteria capable of growing on pyrazon have been shown to hydroxylate methyl-substituted phenyl rings on the pyridazinone structure. researchgate.net For example, o-methyl-pyrazon is converted to 5-amino-4-chloro-2-(2-hydroxymethyl-phenyl)-3(2H)-pyridazinone. researchgate.net Chemical hydroxylation can be achieved via hydroboration/oxidation of an allyl group attached to the pyridazinone nitrogen. acs.org The metabolism of certain pyridazinone-based drugs in humans can also lead to hydroxylated metabolites. nih.gov The mechanisms of aromatic hydroxylation are complex and can involve enzymatic pathways like those catalyzed by cytochrome P450 enzymes. acs.org
Alkylation/Arylation: Direct alkylation of the pyridazine (B1198779) ring can be performed using organolithium reagents, which typically results in the introduction of an alkyl group at position 4. thieme-connect.com A one-pot directed lithiation/alkylation strategy has been optimized for substituted pyrrole[3,4-d]pyridazinones. nih.gov N-arylation has been achieved through various methods, including copper-catalyzed cross-coupling reactions in water, which allows for the synthesis of N-substituted pyridazinones with tunable fluorescent properties. nih.gov Metal-free and base-free N-arylation of pyridazinones has also been developed using diaryliodonium salts, offering a milder and more environmentally friendly approach. researchgate.netresearchgate.netdntb.gov.ua
The synthesis of 2,6-disubstituted pyridazinones is of significant interest. A versatile, three-step synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters starts from α-keto esters. thieme-connect.comcolab.ws This method allows for the introduction of a variety of aliphatic and aromatic substituents at the 2- and 6-positions by using different α-keto esters and substituted hydrazines. thieme-connect.com
Another common strategy involves the modification of a pre-existing pyridazinone core. For example, starting from 6-substituted-3(2H)-pyridazinones, various substituents can be introduced at the N-2 position via alkylation or other reactions to yield 2,6-disubstituted derivatives. nih.govresearchgate.net For instance, 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one have been synthesized and evaluated for biological activity. nih.govresearchgate.net Similarly, 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones can be synthesized from the condensation of benzil (B1666583) monohydrazones with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate. arabjchem.org These can then be further functionalized. arabjchem.org
Table 3: Examples of Synthesized 2,6-Disubstituted Pyridazinone Derivatives
| Derivative Name | Substituent at C-6 | Substituent at N-2 | Citation |
|---|---|---|---|
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | o-tolyloxy | Propyl | nih.govresearchgate.net |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 3,5-dimethyl-1H-pyrazol-1-yl | Benzyl (B1604629) | nih.govresearchgate.net |
| 2-{[3-(2-Methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 2-Methylphenoxy | -CH₂-N(CO)₂C₆H₄ | nih.govresearchgate.net |
| Ethyl 2-(2,2-dimethylbutyl)-5-hydroxy-3-oxo-6-thiophen-2-yl-2,3-dihydropyridazine-4-carboxylate | Thiophen-2-yl | 2,2-Dimethylbutyl | thieme-connect.com |
Chemical Reactivity and Transformation Mechanisms of Pyridazinones
Electrophilic Substitution Reactions on the Pyridazinone Ring
The pyridazine (B1198779) nucleus is inherently electron-deficient due to the inductive effects of the two adjacent nitrogen atoms. This electronic characteristic makes the ring system generally resistant to electrophilic substitution, which typically requires harsh reaction conditions. sphinxsai.com For the parent pyridazine ring, common electrophilic reactions like nitration or sulfonation have not been successfully reported. sphinxsai.com
However, the reactivity of the pyridazinone ring towards electrophiles can be enhanced by the presence of activating groups. sphinxsai.com While direct electrophilic attack on the carbon atoms of the pyridazinone ring is challenging, electrophilic addition at the nitrogen atom is more common. Pyridazines, acting as weak bases, can form salts with mineral acids and react with alkyl halides or dialkyl sulfates to yield monoquaternary salts. sphinxsai.com The presence of the second nitrogen atom makes protonation more difficult compared to pyridine (B92270). sphinxsai.com In some cases, converting the pyridazinone to an N-oxide can activate the ring for subsequent electrophilic substitution. gcwgandhinagar.com
Detailed research findings on direct electrophilic substitution on the pyridazinone carbon framework are scarce, underscoring the ring's deactivation towards such transformations. Most functionalizations are achieved through other reaction types, such as nucleophilic substitutions on halogenated pyridazinones.
Nucleophilic Attack and Ring Transformations
In stark contrast to their inertness towards electrophiles, pyridazinone rings are highly susceptible to nucleophilic attack. The electron deficiency at the ring carbons makes them prime targets for nucleophiles. sphinxsai.comthieme-connect.de This reactivity is a cornerstone of pyridazinone chemistry, enabling extensive functionalization and complex ring transformations.
Nucleophilic substitution reactions are a prominent method for modifying pyridazinones. thieme-connect.de Unlike pyridine, the preferred sites for nucleophilic attack on the unsubstituted pyridazine ring are the C4 and C5 positions, rather than the carbons adjacent to the nitrogen atoms. thieme-connect.de Halogenated pyridazinones, particularly 4,5-dihalo-3(2H)-pyridazinones, are versatile starting materials. They are often prepared from mucochloric or mucobromic acids and undergo sequential nucleophilic substitution reactions to produce a variety of polysubstituted derivatives. sphinxsai.com
Ring transformations initiated by nucleophilic attack are also a significant feature of pyridazinone chemistry. These reactions often involve an initial nucleophilic addition, followed by ring-opening and subsequent ring-closure (ANRORC mechanism) to form new heterocyclic systems. nycu.edu.twwur.nl
Reaction with Hydrazine (B178648): Hydrazine and its derivatives are common nucleophiles used in pyridazinone synthesis and transformation. For instance, the reaction of 4-bromomethylcoumarins with hydrazine hydrate (B1144303) leads to a novel ring transformation, yielding 5-(o-hydroxyphenyl) substituted pyridazin-3-ones in high yields. nycu.edu.tw The proposed mechanism involves a nucleophilic attack on the lactone carbonyl, ring opening, and subsequent intramolecular cyclization and dehydrogenation to form the stable aromatic pyridazinone ring. nycu.edu.tw
Transformations of Furanones: 3-Arylidenefuran-2-ones can serve as precursors for pyridazinones. They can undergo nucleophilic attack by hydrazine at the C2-furanone position, leading to ring opening and re-cyclization to form the pyridazinone structure. researchgate.net The regioselectivity of the attack can depend on the reaction conditions and the nature of the nucleophile. researchgate.net
Cine-Substitution: In some cases, nucleophilic attack occurs at a carbon atom not bearing the leaving group, a process known as cine-substitution. For example, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products, which is an example of a nucleophilic substitution of hydrogen (SNH) pathway. acs.org
The table below summarizes key findings on nucleophilic reactions with pyridazinone precursors.
| Precursor | Nucleophile | Product Type | Key Finding | Reference |
| 4-Bromomethylcoumarins | Hydrazine Hydrate | 5-(o-hydroxyphenyl)pyridazin-3-ones | A novel ring transformation (SNRORC) from coumarins to pyridazinones. | nycu.edu.tw |
| 3-(Indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | Hydrazine | Indolyl substituted pyridazin-3(4H)-ones | Nucleophilic attack occurs at the C2-furanone position, leading to ring transformation. | researchgate.net |
| 4,5-Dihalo-3(2H)-pyridazinones | Various Nucleophiles | Polysubstituted Pyridazinones | Sequential substitution allows for diverse functionalization. | sphinxsai.com |
| 2-Benzyl-5-halopyridazin-3(2H)-ones | Grignard Reagents | 4,5-Disubstituted Pyridazin-3(2H)-ones | Reaction proceeds via an unexpected cine-substitution pathway. | acs.org |
Cycloaddition Reactions (e.g., with benzyne)
Cycloaddition reactions are a powerful tool in heterocyclic synthesis, and pyridazinones can participate both as products and reactants.
One of the classical methods for forming the pyridazine ring is through the [4+2] cycloaddition reaction of 1,2,4,5-tetrazines with alkenes or alkynes. sphinxsai.com This method allows for the construction of the pyridazine core, which can then be further modified to pyridazinones.
1,3-Dipolar cycloadditions are also employed. For example, 4-(o-hydroxyphenyl)-3(2H)-pyridazinones can be prepared through the 1,3-dipolar cycloaddition of in situ generated diarylnitrilimines with 3-arylidene-2(3H)-benzofuranones. sphinxsai.com Another important application is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones (münchnones generated in situ from 3(2H)-pyridazinone acids) and acetylenic dipolarophiles like methyl propiolate. This reaction yields pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com
The reaction of pyridazinones with highly reactive intermediates like benzyne (B1209423) represents a key transformation. Benzyne, generated through methods like the hexadehydro-Diels-Alder (HDDA) reaction, can be trapped by various heterocyclic systems. nih.gov While direct cycloaddition with a pre-formed pyridazinone ring is less documented, the generation of a pyridazine-fused system via trapping of an aryne is known. For instance, the aryne generated from 3-chloropyridazine (B74176) can be trapped by furan. wur.nl The intermediacy of 4,5-didehydropyridazine has been proven by its interception with tetracyclone. wur.nl
| Reaction Type | Reactants | Product | Significance | Reference(s) |
| [4+2] Cycloaddition | 1,2,4,5-Tetrazines + Alkenes/Alkynes | Pyridazines | Fundamental route to the pyridazine skeleton. | sphinxsai.com |
| 1,3-Dipolar Cycloaddition | Diarylnitrilimines + Benzofuranones | 4-(o-hydroxyphenyl)-3(2H)-pyridazinones | Synthesis of specifically substituted pyridazinones. | sphinxsai.com |
| [3+2] Cycloaddition | Mesoionic oxazolo-pyridazinones + Alkynes | Pyrrolo[1,2-b]pyridazines | Access to fused heterocyclic systems. | mdpi.com |
| Benzyne Trapping | 4,5-Didehydropyridazine (aryne) + Tetracyclone | 1,4,5,6,7,8-Hexaphenylphthalazine | Proves the existence of the pyridazine aryne intermediate. | wur.nl |
Oxidation and Reduction Pathways
The pyridazinone ring can undergo both oxidation and reduction, leading to a variety of derivatives with modified structures and properties.
Oxidation: The parent pyridazine ring is generally resistant to oxidation due to its electron-deficient nature. However, it can be oxidized to form an N-oxide with reagents like hydrogen peroxide, though di-N-oxide formation is not observed. sphinxsai.com In substituted pyridazinones, functional groups attached to the ring can be selectively oxidized. For example, tricyclic 5H-indeno[1,2-c]pyridazine can be oxidized at the C-5 methylene (B1212753) group to the corresponding ketone, 5H-indeno[1,2-c]pyridazin-5-one, while retaining the pyridazine core. mdpi.com Dehydrogenation, a form of oxidation, is a key step in many pyridazinone syntheses. Dihydropyridazinones, often formed from the cyclocondensation of γ-ketoacids with hydrazine, are efficiently oxidized to the aromatic pyridazinones using reagents like bromine in acetic acid. mdpi.com
Reduction: Diazine rings are more readily reduced than oxidized. sphinxsai.com The pyridazine ring can be completely reduced using sodium in methanol. sphinxsai.com The reduction of the C=C double bond in the pyridazinone ring is a common transformation. For instance, isoxazolo[3,4-d]pyridazinones can undergo reductive cleavage to provide various 4,5-functionalized 3(2H)-pyridazinones. tandfonline.com This pathway offers a synthetic route to derivatives that are otherwise difficult to access.
| Transformation | Substrate | Reagent(s) | Product | Reference |
| Oxidation | Pyridazine | Hydrogen Peroxide | Pyridazine N-oxide | sphinxsai.com |
| Oxidation | 5H-indeno[1,2-c]pyridazine | Not specified | 5H-indeno[1,2-c]pyridazin-5-one | mdpi.com |
| Dehydrogenation | 4,5-Dihydropyridazin-3(2H)-ones | Bromine in Acetic Acid | 3(2H)-Pyridazinones | mdpi.com |
| Reduction | Pyridazine | Sodium in Methanol | Reduced Pyridazine Ring | sphinxsai.com |
| Reductive Cleavage | Isoxazolo[3,4-d]pyridazinones | Not specified | 4,5-Functionalized 3(2H)-pyridazinones | tandfonline.com |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of pyridazinone transformations is crucial for designing rational syntheses and predicting product outcomes. Modern computational and experimental techniques have shed light on several key pathways.
Nucleophilic Substitution (SN(ANRORC)): The SN(Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is particularly relevant for the reaction of halogenated diazines with strong nucleophiles like amide ions. wur.nl This pathway involves the initial addition of the nucleophile, followed by cleavage of a bond within the ring to form an open-chain intermediate, which then re-closes to yield the substituted product, sometimes with rearrangement. wur.nl
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. Mechanistic studies on the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one have been conducted using DFT (Density Functional Theory) modeling. mdpi.com These studies help to rationalize product distribution, including side-reactions like hydrodebromination. The mechanism can proceed via an "oxo-palladium pathway" or an "oxoboronate pathway," and the solvent can play a crucial role, sometimes acting as a hydride source for reduction side-products. mdpi.com
Multi-Component Reaction Mechanisms: The synthesis of complex fused pyridazine systems often occurs through multi-component reactions. The mechanism for the formation of pyridazino[5,4,3-de] sphinxsai.commdpi.comnaphthyridine derivatives has been investigated, comparing different potential pathways. researchgate.net Chemical evidence helped to exclude a previously postulated pathway involving the initial dimerization of malononitrile, providing a clearer understanding of the reaction sequence. researchgate.net
Ring Transformation of Coumarins: The conversion of 4-bromomethylcoumarins to 5-arylpyridazin-3-ones has been rationalized by a mechanism involving a sequence of nucleophilic substitution, ring opening, and ring closure (SNRORC). The driving force for this transformation is proposed to be the formation of the thermodynamically stable aromatic pyridazinone system. nycu.edu.tw
These mechanistic studies, often combining experimental evidence with computational chemistry, provide deep insights into the factors controlling reactivity and selectivity in pyridazinone chemistry. researchgate.netmdpi.com
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyridazinone derivatives, offering precise insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) is instrumental in confirming the identity and substitution patterns of 2,6-disubstituted pyridazinones. The chemical shifts (δ) and coupling constants of the protons on the pyridazinone ring and its substituents provide a detailed map of the molecular structure.
The protons on the pyridazinone ring itself exhibit characteristic signals. For instance, in a series of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, the protons of the pyridazinone ring appear at specific chemical shifts. sphinxsai.com In some derivatives, the H-4 and H-5 protons of the pyridazinone ring show doublet peaks. wu.ac.th For example, in one study, the pyridazinone ring protons were observed at δ 5.7 (1H, d) and 6.49 (1H, d). biomedpharmajournal.org The protons of substituent groups also provide valuable information. For example, a singlet corresponding to the NH proton is often observed between 10.92 and 12.25 ppm. tandfonline.com Methylene (B1212753) protons adjacent to the pyridazinone nitrogen or in a substituent often appear as singlets or multiplets in the range of δ 3.42-4.98 ppm. wu.ac.thmdpi.com Methyl groups attached to the ring or substituents typically resonate as singlets around δ 2.37-2.54 ppm. tandfonline.com Aromatic protons from substituents on the pyridazinone ring appear as multiplets in the aromatic region, typically between δ 6.43 and 8.50 ppm. asianpubs.orgtandfonline.com
¹H NMR Data for Selected 2,6-Disubstituted Pyridazinone Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Bromophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | Pyridazin C-H | 9.71 | s | acs.org | |
| Pyrazolo C-H | 9.00 | s | acs.org | |||
| Ar-H | 7.33-7.52 | m | acs.org | |||
| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | Pyridazin C-H | 9.89 | s | acs.org | |
| Pyrazolo C-H | 9.24 | s | acs.org | |||
| Ar-H | 7.03-8.61 | m | acs.org | |||
| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | CDCl₃ | Ar-H | 6.47-7.66 | m | asianpubs.org | |
| Ethyl 2-(6-(4-bromophenyl)-3-oxo-1(6H)-il)acetate | CDCl₃ | H-4 | 7.08 | d | 9.7 | wu.ac.th |
| H-5 | 7.70 | d | 9.7 | wu.ac.th | ||
| CH₂ | 4.98 | s | wu.ac.th | |||
| CH₂ (ester) | 4.28 | q | 7.1 | wu.ac.th | ||
| CH₃ (ester) | 1.32 | t | 7.1 | wu.ac.th |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of pyridazinone derivatives. The chemical shifts of the carbon atoms in the pyridazinone ring and its substituents are indicative of their electronic environment.
The carbonyl carbon (C=O) of the pyridazinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 157-185 ppm. wu.ac.thacs.org The carbons of the pyridazinone ring itself resonate at characteristic chemical shifts. For pyridazin-3(2H)-one, the assignments are C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. researchgate.net Substituents on the ring influence these chemical shifts. For example, in 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one, the pyridazinone ring carbons at positions 4 and 5 appear at distinct chemical shifts. Aromatic carbons from substituents typically appear in the range of δ 114-159 ppm. mdpi.comconnectjournals.com Aliphatic carbons, such as those in methyl or methylene groups, resonate at higher fields. acs.org
¹³C NMR Data for Selected 2,6-Disubstituted Pyridazinone Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Pyridazin-3(2H)-one | C-3 | 164.00 | researchgate.net | |
| C-4 | 130.45 | researchgate.net | ||
| C-5 | 134.71 | researchgate.net | ||
| C-6 | 139.02 | researchgate.net | ||
| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | C=O | 185.4 | acs.org |
| Aromatic/Heterocyclic C | 118.7-154.9 | acs.org | ||
| 2,6-Bis(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | C=O | 185.2 | acs.org |
| Aromatic/Heterocyclic C | 106.1-160.1 | acs.org | ||
| 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde | Acetone-d₆ | C=O | 178.6 | mdpi.com |
| Aromatic/Heterocyclic C | 112.4-156.3 | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify key functional groups and study the electronic transitions in 2,6-disubstituted pyridazinones.
In the IR spectra of pyridazinone derivatives, the most prominent absorption band is that of the carbonyl (C=O) group, which typically appears in the range of 1630–1758 cm⁻¹. wu.ac.thmdpi.comresearchgate.net The exact position of this band can be influenced by the substituents on the pyridazinone ring. Another characteristic band is the C=N stretching vibration, which is observed around 1550–1627 cm⁻¹. mdpi.comtandfonline.comresearchgate.net The N-H stretching vibration, when present, is seen as a band in the region of 3100–3350 cm⁻¹. sphinxsai.combiomedpharmajournal.org C-H stretching vibrations for aromatic and aliphatic moieties are also observed at their expected frequencies. wu.ac.thtandfonline.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridazinone derivatives typically exhibit strong and broad absorption bands in the UV-Vis region. For example, a series of thienylpyridazines showed maximum absorption peaks (λmax) between 314 and 357 nm, with high molar extinction coefficients. mdpi.com These absorptions are attributed to π → π* and n → π* transitions within the conjugated system of the pyridazinone ring and its substituents.
Spectroscopic Data (IR and UV-Vis) for Selected 2,6-Disubstituted Pyridazinone Derivatives
| Compound/Derivative | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Reference |
|---|---|---|---|
| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | 1672 (C=O), 1588 (C=N) | asianpubs.org | |
| Ethyl 2-(6-(4-bromophenyl)-3-oxo-1(6H)-il)acetate | 1742, 1690 (C=O), 1590 (C=N) | wu.ac.th | |
| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | 1673 (C=O), 1525 (C=N) | acs.org | |
| 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 1657 (C=O) | 357 | mdpi.com |
| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzonitrile | 2233 (C≡N) | 323 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of 2,6-disubstituted pyridazinones. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the compound. sphinxsai.comtandfonline.com
The fragmentation of pyridazinone derivatives under mass spectrometric conditions can provide valuable structural information. The fragmentation patterns are often influenced by the nature and position of the substituents on the pyridazinone ring. arkat-usa.org For instance, in some cases, the base peak corresponds to the molecular ion, indicating a stable molecule. sphinxsai.com In other cases, characteristic fragment ions are observed. For example, a common fragmentation pathway involves the loss of small molecules like CO or N₂ from the pyridazinone ring. The fragmentation of isomers can also be distinguished, as they may produce different fragment ions or variations in ion intensities. arkat-usa.orgresearchgate.net For example, the mass spectrum of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one shows a molecular ion peak at m/z 174, along with fragment ions at m/z 159, 147, 130, and 115. sphinxsai.com
X-ray Crystallography for Solid-State Structure Determination
Crystal structure analyses have revealed that the pyridazinone ring is generally planar, with some degree of π-electron delocalization. researchgate.netijres.org The substituents on the ring can adopt various orientations, which can influence intermolecular interactions such as hydrogen bonding and crystal packing. nih.goviucr.org For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. nih.goviucr.org The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov For example, the crystal structure of (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate confirmed its (E)-configuration. x-mol.net
Computational and Theoretical Investigations of Pyridazinone Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to elucidate the fundamental electronic and structural properties of pyridazinone derivatives. mdpi.comchesci.comresearchgate.net These methods provide a theoretical framework for understanding molecular behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to pyridazinone derivatives to determine their optimized molecular geometries, including bond lengths and angles. chesci.comiucr.org For instance, DFT calculations at the B3LYP/6-311G** level have been used to optimize the geometry of various pyridazine (B1198779) derivatives, ensuring the absence of negative frequencies to confirm that the structure corresponds to a true energy minimum. mdpi.com Such studies have revealed that many pyridazinone derivatives are not planar, with substituent rings often inclined at significant angles to the central pyridazine ring. iucr.orgnih.gov In one study, the phenyl and pyridazine rings in a derivative were inclined to each other by 10.55 (12)°, while the 4-methylbenzyl ring was nearly orthogonal to the pyridazine ring. iucr.org
DFT calculations also provide valuable information about the electronic properties of pyridazinone systems. mdpi.com Parameters such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken population analysis) are routinely calculated to understand the electronic nature of these molecules. chesci.com These computational insights are crucial for predicting the reactivity and interaction capabilities of pyridazinone compounds.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions, representing the ability to donate and accept electrons, respectively. chesci.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com A smaller energy gap suggests higher chemical reactivity. researchgate.net
In the study of pyridazinone derivatives, HOMO-LUMO analysis is used to understand their electronic and optical properties. chesci.com For example, in a series of thienylpyridazine derivatives, the HOMO density was found to be slightly more concentrated on the thiophene (B33073) donor group, while the LUMO density was more concentrated on the (hetero)aromatic acceptor moiety. mdpi.com This distribution of frontier orbitals is indicative of the charge transfer characteristics within the molecule. DFT calculations have been used to determine the HOMO, LUMO, and energy gap for various pyridazinone compounds, providing insights into their potential as reactive agents in chemical and biological processes. mdpi.comchesci.com
Table 1: Selected Quantum Chemical Parameters for Pyridazinone Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Pyridazino quinoline | DFT/B3LYP/6-31G | Data not available | Data not available | Data not available, but calculated | chesci.com |
| Thienylpyridazines | DFT/B3LYP/6-311G** | Various | Various | No significant correlation observed with absorption spectra | mdpi.com |
| N-Acylhydrazone derivatives | DFT/B3LYP/6-31+G(d) | Calculated | Calculated | Calculated | mdpi.com |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying the sites prone to electrophilic and nucleophilic attack. iucr.orgnih.gov The MEP surface displays the electrostatic potential on the iso-electron density surface, with different colors representing different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions. nih.govmdpi.com
For pyridazinone derivatives, MEP maps have consistently shown that the negative potential (red regions) is concentrated around the electronegative oxygen atoms of the carbonyl groups, making these sites susceptible to electrophilic attack. iucr.orgnih.govmdpi.com Conversely, the positive potential (blue regions) is typically located over hydrogen atoms and sometimes nitrogen atoms, indicating these are the most probable sites for nucleophilic interactions. nih.govmdpi.com This information is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of ligand-receptor binding. nih.gov
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing insights into their conformational stability and the dynamics of ligand-target interactions. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can reveal the flexibility of protein targets and the stability of ligand binding poses obtained from docking studies. mdpi.comtandfonline.com
In the context of pyridazinone research, MD simulations have been employed to validate the results of molecular docking. tandfonline.com For instance, after docking a library of pyridazinone-based analogues into potential protein targets, MD simulations were performed to confirm the stability of the "pyridazinone-based ligand-target protein" interactions. tandfonline.com These simulations can assess whether a ligand remains stably bound within the active site of a protein over a simulated period, providing a more dynamic and realistic picture of the binding event than static docking poses alone. mdpi.com MD simulations have also been used to investigate the conformational changes in protein targets upon ligand binding and to explore the stability of different protein conformations. mdpi.comnih.gov For example, simulations have been used to study the stability of homology models of enzymes in complex with pyridazinone-like inhibitors. mdpi.com
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. sciencepublishinggroup.comwjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the binding modes and affinities of potential inhibitors. wjarr.comtandfonline.com
Numerous molecular docking studies have been conducted on pyridazinone derivatives to investigate their interactions with various protein targets. wjarr.comtandfonline.commdpi.com These studies have provided detailed insights into the specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. plos.orgnih.gov For example, docking studies of bicyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors revealed that most compounds adopted similar orientations within the active site, forming hydrogen bonds with key catalytic amino acids. plos.orgnih.gov In another study, pyridazinone derivatives were docked into the active site of HIV reverse transcriptase, with several compounds showing favorable binding interactions and good docking scores. tandfonline.com Similarly, docking has been used to study the interactions of pyridazinone derivatives with targets like butyrylcholinesterase (BChE), cyclooxygenases (COX-1 and COX-2), 15-lipoxygenase (15-LOX), and various bacterial proteins. mdpi.comsciencepublishinggroup.commdpi.com
Table 2: Representative Molecular Docking Studies of Pyridazinone Derivatives This table is interactive. Click on the headers to sort the data.
| Pyridazinone Derivative Class | Protein Target | Key Findings | Source |
|---|---|---|---|
| Bicyclic heteroaromatic pyridazinones | Phosphodiesterase 3A (PDE3A) | Hydrogen bonding with catalytic amino acids. | plos.orgnih.gov |
| 6-aryl- and 2-(N-substituted)-6-aryl-pyridazinones | HIV Reverse Transcriptase | Favorable binding interactions and docking scores. | tandfonline.com |
| N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2, 15-LOX | Identified as promising dual COX/LOX inhibitors. | mdpi.com |
| Various pyridazinone derivatives | Butyrylcholinesterase (BChE) | Examined compatibility with the BChE enzyme. | sciencepublishinggroup.com |
| Novel pyridazinone derivatives | Bacterial proteins (e.g., from S. aureus, P. aeruginosa) | Compared activities against various bacterial proteins. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities, such as inhibitory concentrations (IC50). researchgate.net These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity. plos.orgjocpr.com
QSAR studies have been successfully applied to pyridazinone derivatives to elucidate their structure-activity relationships. plos.orgresearchgate.net For example, a field-based 3D-QSAR study was conducted on bicyclic heteroaromatic pyridazinones as PDE3A inhibitors. plos.orgnih.gov The resulting models revealed that steric and hydrophobic fields were the primary descriptors of the inhibitory activities, while hydrogen bond donor and acceptor fields had minor contributions. plos.orgnih.gov The dataset for this QSAR study comprised 99 molecules, which were randomly divided into a training set of 79 compounds and a test set of 20 compounds to ensure the predictive power of the model. plos.org In another study, a QSAR analysis was performed on pyridazinone derivatives as acetylcholinesterase inhibitors, resulting in a QSAR equation that could be used to predict the IC50 values of new compounds before their synthesis. researchgate.net
2D- and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of pyridazinone derivatives influences their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been successfully applied to various classes of pyridazinone compounds.
2D-QSAR
2D-QSAR models establish a relationship between biological activity and the physicochemical properties (descriptors) of the molecules. For instance, a 2D-QSAR study was conducted on a series of novel pyridazine derivatives to analyze their vasorelaxant activity. This study utilized the Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA-Pro) software to generate a statistically significant model, which was validated internally and externally to confirm its predictive power. The model helped in determining the key structural parameters that govern the observed biological effects. In another study, a comprehensive computational approach including 2D-QSAR modeling was used to investigate 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as potential multifunctional agents for Alzheimer's disease. nih.gov This research aimed to design new pyridazine-derived molecules with strong inhibitory activity by optimizing their structural and pharmacokinetic properties. nih.gov
3D-QSAR
3D-QSAR studies provide deeper insights by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. A prominent 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been applied to pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. acs.orgacs.orgnih.gov These studies established a strong correlation between the steric and electrostatic properties of the compounds and their fungicidal activity against wheat leaf rust (Puccinia recondita). acs.orgacs.orgnih.gov The resulting models offered valuable structural insights for designing more potent fungicidal agents before their synthesis. acs.orgacs.orgnih.gov
The CoMFA models for these fungicidal pyridazinone derivatives yielded a good cross-validated value (q²) of 0.584 with five optimized components. acs.org The conventional correlation coefficient (r²) was 0.943, with an F value of 69.281 and an estimated standard error of 0.071. acs.org The analysis revealed that steric fields contributed 54.9% and electrostatic fields contributed 45.1% to the variations in fungicidal activity. acs.org
Similarly, 3D-QSAR studies have been performed on pyridazin-3-one derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory disorders. actascientific.com These analyses used hydrophobic, steric, and electrostatic descriptors to generate quantitative models that successfully correlated the molecular structures with their pIC50 values. actascientific.com Furthermore, computational studies involving 3D-QSAR, covalent docking, and molecular dynamics simulations have been used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.com The high q² and r² values from the CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models indicated their reliability in predicting the bioactivities of these FGFR1 inhibitors. tandfonline.com
| Parameter | Value |
|---|---|
| Cross-validated Correlation Coefficient (q²) | 0.584 |
| Conventional Correlation Coefficient (r²) | 0.943 |
| F-test Value | 69.281 |
| Standard Error of Estimate | 0.071 |
| Number of Components | 5 |
| Steric Field Contribution | 54.9% |
| Electrostatic Field Contribution | 45.1% |
Field-Based 3D-QSAR Approaches
Field-based 3D-QSAR is a powerful ligand-based design approach that correlates the biological activity of a series of compounds with their 3D molecular fields (e.g., steric, electrostatic, hydrophobic). plos.orgresearcher.lifebosaljournals.com This method is particularly useful when the 3D structure of the biological target is unknown.
A significant application of this approach has been in the study of bi-cyclic heteroaromatic pyridazinone and pyrazolone (B3327878) derivatives as inhibitors of phosphodiesterase 3A (PDE3A), a key enzyme in platelet aggregation. plos.orgresearcher.lifebosaljournals.comnih.gov In this research, field-based 3D-QSAR models were developed to describe the structure-activity relationships of these inhibitors. plos.orgresearcher.life The study employed various alignment strategies for the molecules, a critical step in 3D-QSAR. These included template-based alignments and a docking-based alignment that considered the ligand's orientation within the PDE3A active site. plos.org
The resulting QSAR models demonstrated good statistical reliability, as confirmed by internal and external validation metrics. plos.orgbosaljournals.com The analyses consistently revealed that steric and hydrophobic fields were the primary descriptors of the inhibitory activities of the compounds. plos.orgresearcher.lifebosaljournals.com In contrast, the contributions from hydrogen bond donor and acceptor fields were found to be minor. plos.orgbosaljournals.com One alignment scheme, which used the pyridazinone/pyrazolone moiety as the common template, was considered more realistic as this core contains the groups that form frequent interactions with the target protein. plos.org These findings provide crucial structural information for the future design of more specific and potent PDE3A inhibitors for treating cardiovascular diseases. plos.orgresearcher.life
| Alignment Strategy | Description | Key Finding |
|---|---|---|
| Pyrazolopyridine Alignment (PPA) | Used the heteroaromatic pyrazolopyridine group as the common template. | Did not fully account for the ligand binding behavior within the active site. |
| Pyridazinone/Pyrazolone Alignment (PA) | Used the pyridazinone or pyrazolone moiety as the common template. | Considered more realistic as this core is involved in key protein interactions. |
| Docking Alignment (DA) | Utilized the ligand conformations obtained from molecular docking within the PDE3A active site. | Provided a structure-based alignment for the QSAR model. |
Computational Approaches for Solubility and Solution Thermodynamics
The poor aqueous solubility of many pyridazinone derivatives can be a significant obstacle in their development. nih.gov Computational approaches are therefore essential for predicting and understanding the solubility behavior and solution thermodynamics of these compounds, guiding formulation and synthesis efforts.
A detailed study investigated the solubility of the pyridazinone derivative 6-phenyl-pyridazin-3(2H)-one (PPD) in various binary solvent mixtures of dimethyl sulfoxide (B87167) (DMSO) and water at temperatures ranging from 298.2 K to 318.2 K. mdpi.comresearchgate.netnih.gov The experimentally measured solubility data was computationally correlated using several well-established cosolvency models, including the van't Hoff, Apelblat, Yalkowsky–Roseman, Jouyban–Acree, and Jouyban–Acree–van't Hoff models. mdpi.comnih.gov
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
|---|---|---|---|---|---|
| Water | 5.82 × 10⁻⁶ | 6.94 × 10⁻⁶ | 8.42 × 10⁻⁶ | 1.02 × 10⁻⁵ | 1.30 × 10⁻⁵ |
| DMSO | - | 4.16 × 10⁻¹ | 4.32 × 10⁻¹ | 4.49 × 10⁻¹ | 4.67 × 10⁻¹ |
Furthermore, the study computationally evaluated the thermodynamics of the solution. mdpi.comresearchgate.netnih.gov The dissolution of PPD in all DMSO-water mixtures was found to be an endothermic and entropy-driven process. researchgate.netnih.gov An enthalpy-entropy compensation analysis indicated that the solvation of PPD is driven by an enthalpy-driven mechanism. mdpi.comresearchgate.netnih.gov Computed activity coefficients suggested that molecular interactions were strongest between PPD and DMSO compared to PPD and water, which is consistent with the observed solubility data. researchgate.netnih.gov
| Solvent | ΔsolH⁰ (kJ·mol⁻¹) | ΔsolG⁰ (kJ·mol⁻¹) | ΔsolS⁰ (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| Water | 31.09 | 28.53 | 8.31 |
| DMSO | 9.01 | 2.20 | 22.10 |
Preclinical and Mechanistic Biological Studies in Model Systems
Enzyme Inhibition Profiles (in vitro)
The pyridazinone scaffold is a core structural feature in a multitude of compounds designed to interact with various biological targets. In vitro studies have been instrumental in characterizing the inhibitory profiles of these derivatives against a range of enzymes implicated in different disease pathologies. These investigations provide crucial insights into their mechanisms of action and potential therapeutic applications.
Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic nucleotides. The inhibitory action of these compounds is often selective for specific PDE isozymes, which is a key factor in their pharmacological profile.
One notable example is Zardaverine, a pyridazinone derivative that selectively inhibits PDE III and PDE IV isozymes. nih.gov It demonstrated an IC50 value of 0.58 µM against PDE III from human platelets and IC50 values of 0.79 µM and 0.17 µM against PDE IV from canine trachea and human polymorphonuclear cells, respectively. nih.gov In contrast, its effect on PDE I, PDE II, and PDE V was marginal at concentrations up to 100 µM. nih.gov Another compound, CI-930, is also recognized as a PDE III inhibitor. nih.gov
Research into tricyclic pyridazinones has also revealed PDE III inhibitory activity. Compounds designated as 31 and 32 showed IC50 values of 1.8 µM and 1.6 µM, respectively. mdpi.com Further studies on pyridazinone derivatives bearing an indole (B1671886) moiety have highlighted their potential as PDE4 inhibitors. One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (compound 20), showed selective inhibition of the PDE4B isoform with an IC50 of 251 nM. researchgate.net Another derivative in this class, compound 21, exhibited even more potent inhibition of PDE4B with an IC50 of 5.5 nM and also inhibited PDE4D with an IC50 of 440 nM. researchgate.net Additionally, pyrazolo[3,4-d]pyridazinones have been evaluated as PDE5 inhibitors, with one of the most potent, compound 2e, displaying an IC50 of 140 nM. tandfonline.com
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Zardaverine | PDE III | 0.58 µM | nih.gov |
| Zardaverine | PDE IV | 0.17 - 0.79 µM | nih.gov |
| Compound 31 | PDE III | 1.8 µM | mdpi.com |
| Compound 32 | PDE III | 1.6 µM | mdpi.com |
| Compound 20 | PDE4B | 251 nM | researchgate.net |
| Compound 21 | PDE4B | 5.5 nM | researchgate.net |
| Compound 21 | PDE4D | 440 nM | researchgate.net |
| Compound 2e | PDE5 | 140 nM | tandfonline.com |
The pyridazinone nucleus serves as a template for the development of inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway. researchgate.netsemanticscholar.org Many derivatives show selective inhibition of the COX-2 isoform over COX-1, a desirable trait for anti-inflammatory agents with a potentially improved gastrointestinal safety profile. researchgate.net
A series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were identified as dual COX/LOX inhibitors. mdpi.comnih.gov Within this series, compound 7c was noted as a selective COX-2 inhibitor. mdpi.com Similarly, 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been investigated as multi-target inhibitors. The methanesulfonate (B1217627) (7a) and ethanesulfonate (B1225610) (7b) derivatives were particularly potent against COX-2, with IC50 values of 0.05 µM and 0.06 µM, respectively, which is equipotent to the reference drug Celecoxib (IC50 = 0.05 µM). nih.gov These compounds also inhibited 5-LOX with IC50 values of 3 µM and 2.5 µM. nih.gov
Other studies have reported pyridazinone derivatives with potent and selective COX-2 inhibition. Compounds 2d, 2f, 3c, and 3d displayed IC50 values in the range of 15.56–19.77 nM for COX-2, with selectivity indices (SI) ranging from 24 to 38, which were 1.4 to 2.2 times higher than that of celecoxib. researchgate.net Another set of pyridazinone derivatives, 26a and 26b, along with a pyridinethione analog 27, also showed significant COX-2 inhibition with IC50 values of 67.23 nM, 43.84 nM, and 53.01 nM, respectively. rsc.org
| Compound Series | Target Enzyme | IC50 Value | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Compound 7a (Methanesulfonate) | COX-2 | 0.05 µM | - | nih.gov |
| Compound 7a (Methanesulfonate) | 5-LOX | 3 µM | - | nih.gov |
| Compound 7b (Ethanesulfonate) | COX-2 | 0.06 µM | - | nih.gov |
| Compound 7b (Ethanesulfonate) | 5-LOX | 2.5 µM | - | nih.gov |
| Compounds 2d, 2f, 3c, 3d | COX-2 | 15.56 - 19.77 nM | 24 - 38 | researchgate.net |
| Compound 26b | COX-2 | 43.84 nM | 11 | rsc.org |
Pyridazinone derivatives have been investigated as inhibitors of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. researchgate.net A variety of pyridazinone-based compounds have demonstrated significant in vitro inhibitory activity against this enzyme.
For instance, certain tricyclic pyridazinones inhibit ALR2 with IC50 values ranging from 6.44 to 12.6 μM. acs.org More potent inhibition has been observed with other derivatives, such as compounds 26a and 27a, which exhibited IC50 values of 2.1 nM and 5.2 nM, respectively. A series of pyridazinone-bearing benzoic acid derivatives also showed potent activity, with compounds 1 and 3 having IC50 values of 0.278 µM and 0.188 µM, respectively, proving more active than the reference compound epalrestat. researchgate.net
Other structural classes have also been explored. An N-acetic acid derivative of 4,6-diaryl pyridazinone (compound 3c) was found to have an IC50 value of 12 µM. nih.gov Additionally, a study on aryl-pyridazinone-substituted benzenesulphonylurea derivatives identified ten compounds with ALR2 inhibitory activity, showing IC50 values between 34 and 242 μM. tandfonline.comtandfonline.com
| Compound/Series | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Tricyclic Pyridazinones | Aldose Reductase (ALR2) | 6.44 - 12.6 µM | acs.org |
| Compound 26a | Aldose Reductase (ALR2) | 2.1 nM | |
| Compound 27a | Aldose Reductase (ALR2) | 5.2 nM | |
| Compound 1 (Benzoic acid derivative) | Aldose Reductase (ALR2) | 0.278 µM | researchgate.net |
| Compound 3 (Benzoic acid derivative) | Aldose Reductase (ALR2) | 0.188 µM | researchgate.net |
| Compound 3c (N-acetic acid derivative) | Aldose Reductase (ALR2) | 12 µM | nih.gov |
| Aryl-pyridazinone-sulphonylureas | Aldose Reductase (ALR2) | 34 - 242 µM | tandfonline.comtandfonline.com |
The c-Met receptor tyrosine kinase is a target in cancer therapy, and pyridazinone-based molecules have been developed as potent inhibitors. mdpi.comnih.gov High-throughput screening and subsequent optimization have led to highly effective compounds. nih.gov
A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety demonstrated excellent c-Met kinase inhibitory activity. mdpi.com The most promising compound, 53, showed an IC50 of 0.6 nM, while other compounds like 41, 42, and 52 also had potent single-digit nanomolar IC50 values (0.9 nM, 1.2 nM, and 0.8 nM respectively). mdpi.com Another optimized quinoline-pyridazinone, compound 8a, was identified as a selective c-Met inhibitor with an IC50 of 4.2 nM. nih.gov
The compound Tepotinib (MSC2156119), a pyridazinone derivative, emerged from these optimization efforts as a clinical development candidate with excellent in vitro potency. nih.govresearchgate.net Other heterocyclic systems incorporating the pyridazinone ring have also yielded potent inhibitors. A acs.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine derivative (22i) inhibited c-Met with an IC50 of 48 nM. rsc.org A different triazolo-pyridazine derivative (17l) showed a c-Met IC50 of 26.00 nM. frontiersin.org Furthermore, triazolo-pyridazine derivatives 12e and 13b exhibited significant c-Met inhibition with IC50 values ranging from 0.09 to 0.21 μM. acs.org
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Compound 53 | c-Met Kinase | 0.6 nM | mdpi.com |
| Compound 8a | c-Met Kinase | 4.2 nM | nih.gov |
| Compound 22i | c-Met Kinase | 48 nM | rsc.org |
| Compound 17l | c-Met Kinase | 26.00 nM | frontiersin.org |
| Compound 12e | c-Met Kinase | 0.09 - 0.21 µM | acs.org |
| Compound 13b | c-Met Kinase | 0.09 - 0.21 µM | acs.org |
| Tepotinib (MSC2156119) | c-Met Kinase | Excellent in vitro potency | nih.govresearchgate.net |
Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in cancer research, and pyridazinone derivatives have been explored as direct inhibitors of this protein. researchgate.netnih.gov
Through a virtual screening approach, a benzothiadiazole derivative, compound 1, was identified as a direct STAT3 inhibitor with an IC50 of 15.8 ± 0.6 µM. researchgate.net Ureido-pyridazinone derivatives have also been designed based on known STAT3 inhibitors. researchgate.net While specific IC50 values for pyridazinone-based direct STAT3 inhibitors are still emerging, related structures have shown promise. For example, a platinum complex, Pt-3, designed from a related scaffold, demonstrated strong interaction with STAT3, yielding an IC50 of 1.4 μM. researchgate.net Another related triazole derivative, 12d, showed a great inhibitory effect on the STAT3 enzyme and had an IC50 of 1.5 µM in MCF7 breast cancer cells. researchgate.net These findings support the potential of the pyridazinone scaffold in developing STAT3 inhibitors.
| Compound | Inhibitory Activity | IC50 Value | Source |
|---|---|---|---|
| Compound 1 (Benzothiadiazole derivative) | Direct STAT3 Inhibition | 15.8 ± 0.6 µM | researchgate.net |
| Pt-3 | STAT3 Interaction | 1.4 µM | researchgate.net |
| Compound 12d (Triazole derivative) | STAT3 Enzyme Inhibition | - | researchgate.net |
Pyridazinone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govfabad.org.tr
A series of novel pyridyl–pyridazine (B1198779) derivatives were developed, with compound 5 emerging as a potent dual inhibitor, displaying IC50 values of 0.26 µM for AChE and 0.19 µM for BChE. mdpi.comnih.gov Another study focused on pyridazinones containing a (4-methoxyphenyl)piperazine moiety. ebyu.edu.tr In this series, compound 6b was the most effective AChE inhibitor with a Ki of 3.73 ± 0.9 nM, while compound 6a was the most potent BChE inhibitor with a Ki of 0.95 ± 0.16 nM. ebyu.edu.tr
Research on 3(2H)pyridazinone-triazole derivatives also identified potent inhibitors. jrespharm.com Compound 6d from this series showed the best inhibitory activity against AChE with a Ki value of 2.35 ± 0.18 µM. jrespharm.com Furthermore, a study of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives found they generally had better activity against BChE than AChE. nih.govmersin.edu.tr Compound VI2a from this group showed 51.70% inhibition of BChE at a concentration of 100 µg/ml. mersin.edu.tr
| Compound | Target Enzyme | IC50 / Ki Value | Source |
|---|---|---|---|
| Compound 5 | AChE | 0.26 µM (IC50) | mdpi.comnih.gov |
| Compound 5 | BChE | 0.19 µM (IC50) | mdpi.comnih.gov |
| Compound 6b | AChE | 3.73 ± 0.9 nM (Ki) | ebyu.edu.tr |
| Compound 6a | BChE | 0.95 ± 0.16 nM (Ki) | ebyu.edu.tr |
| Compound 6d | AChE | 2.35 ± 0.18 µM (Ki) | jrespharm.com |
| Compound VI2a | BChE | 51.70% inhibition at 100 µg/ml | mersin.edu.tr |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Effects
Receptor Modulation Investigations (in vitro)
The pyridazinone scaffold has been incorporated into molecules designed to act as antagonists for adenosine (B11128) receptors (ARs), which are G protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Derivatives of pyrazolo[3,4-d]pyridazine have been identified as novel AR ligands. nih.gov
Specifically, compound 10b , which features a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group on the pyrazolopyridazine scaffold, demonstrated high affinity for the human A₁ receptor (hA₁R) and the human A₃ receptor (hA₃R). nih.gov It displayed an affinity (Kᵢ) of 21 nM for hA₁R and 55 nM for hA₃R. nih.gov In contrast, its 2-methyl analog, 15b , showed no significant affinity, highlighting a strict structural requirement for receptor binding. nih.gov
Further research into pyrazolo-[1,5-a]pyridine derivatives revealed that replacing an acryloyl amide moiety with a pyridazinone ring, as in compound FK838 , maintained A₁ AR antagonist activity while improving photochemical stability. nih.gov Subsequent modifications led to FR166124 , a potent and selective A₁ AR antagonist with high water solubility. nih.gov
Pyridazinone derivatives have been investigated as ligands for formyl peptide receptors (FPRs), a family of GPCRs (FPR1, FPR2, FPR3) involved in inflammatory responses. mdpi.comacs.org A series of functionalized pyridazin-3(2H)-one-based compounds were developed as potent FPR agonists. acs.org
These compounds exhibited biased agonism, preferentially activating pro-survival signaling pathways (ERK1/2 phosphorylation) over the detrimental mobilization of intracellular calcium (Ca²⁺). acs.org Compound 50 , for example, showed an EC₅₀ of 0.083 μM for the phosphorylation of ERK1/2 with a significant bias away from calcium mobilization at the hFPR1. acs.org Other studies identified pyridazin-3(2H)-one derivatives, such as 8b and 8c , as mixed FPR1/FPR2 agonists capable of activating chemotaxis and Ca²⁺ flux in human neutrophils in the low micromolar range. researchgate.net
However, not all pyridazinone-based molecules designed for FPRs were effective. An inverse virtual screening of 52 new pyridazinone-based small molecules, originally designed as FPR agonists, failed to show efficacy in binding to these receptors. tandfonline.com
Derivatives of pyrazolo[3,4-d]pyridazinone have been developed as potent and covalent inhibitors of fibroblast growth factor receptors (FGFRs), which are attractive targets in cancer therapy due to their role in cancer progression. frontiersin.orgnih.gov
A series of 66 pyrazolo[3,4-d]pyridazinone derivatives were synthesized and evaluated, leading to the identification of compounds that remarkably inhibit the proliferation of various cancer cells with FGFR dysregulation. nih.gov Compound 10h from this series not only showed potent enzymatic activity against FGFR but also displayed significant antitumor efficacy in an FGFR1-amplified NCI-H1581 xenograft model. nih.gov Another study reported that the derivative DW14383 could inhibit FGFR1–4 with similar potency. frontiersin.org The IC₅₀ values for some pyrazolo[3,4-d]pyridazin-7-one derivatives were in the nanomolar range for FGFR1, FGFR2, and FGFR3. researchgate.net These covalent inhibitors typically contain a reactive "warhead" group that forms a covalent bond with a specific residue in the target kinase, enhancing binding affinity and selectivity. researchgate.net
Formyl Peptide Receptor (FPR) Agonism/Antagonism
Cellular Activity Investigations (in vitro cell lines)
The anti-proliferative potential of pyridazinone derivatives has been demonstrated across a wide range of cancer cell lines in vitro.
Osteosarcoma: Novel pyridazinone derivatives have been evaluated as potential therapeutics for osteosarcoma. nih.gov Studies using human (Saos-2, MG-63) and murine osteosarcoma cell lines showed that four pyridazinone scaffold-based compounds (3a, 3c, 4aa, 4ba ) exerted differential cytotoxic effects. nih.govx-mol.net These compounds were observed to decrease cell proliferation (EdU integration), reduce metabolic activity, and induce apoptosis (annexin V positive cells and caspase-3 activity). nih.govnih.gov
Breast Cancer: Pyridazino[4,5-b]indol-4-one derivatives have shown cytotoxic activity against breast cancer cell lines. mdpi.com Hydrazide derivatives 83 and 84 exhibited promising activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 4.25 and 5.35 μM, respectively. mdpi.com Other hybrid derivatives were evaluated against both MDA-MB-231 and MCF7 cell lines, showing potent inhibition of cancer cell growth at low micromolar concentrations. mdpi.com
Glioblastoma: The anti-proliferative effects of pyridazinone compounds have also been observed in human primary glioblastoma U-87 cells. mdpi.com Pyridazino[4,5-b]indol-4-one derivatives linked to a 1,2,3-triazolylmethyl unit showed potent inhibition of U-87 cell growth. mdpi.com
Neuroblastoma: Several studies have reported the anti-proliferative activity of pyridazinone derivatives against neuroblastoma cell lines. mdpi.comnih.gov Compounds 81 and 82 , featuring a pyridazino[4,5-b]indol-4-one scaffold, were particularly potent against the human neuroblastoma cell line IMR-32, with IC₅₀ values of 0.07 and 0.04 μM, respectively. mdpi.com Other derivatives with a piperazine (B1678402) linker have also shown anti-proliferative effects against the SH-SY5Y neuroblastoma cell line. nih.govtandfonline.com
Gastric Cancer: A series of twenty-three new 3(2H)-pyridazinone derivatives containing a piperazinyl linker were synthesized and evaluated for their effects against gastric adenocarcinoma cells (AGS). nih.govnih.gov Two promising compounds, 12 and 22 , demonstrated good anti-proliferative effects, which were found to be exerted by inducing oxidative stress and apoptosis, as evidenced by hydrogen peroxide release and increased Bax expression. nih.govnih.govresearchgate.net
Table 2: Anti-proliferative Activity (IC₅₀) of Selected Pyridazinone Derivatives in Cancer Cell Lines mdpi.com
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 81 | IMR-32 (Neuroblastoma) | 0.07 |
| 82 | IMR-32 (Neuroblastoma) | 0.04 |
| 83 | MCF-7 (Breast Cancer) | 4.25 |
| 84 | MCF-7 (Breast Cancer) | 5.35 |
Cytotoxic Evaluation in Cellular Models
The cytotoxic potential of pyridazinone derivatives has been extensively investigated across a variety of human cancer cell lines. These studies have revealed that the pyridazinone scaffold is a promising base for the development of new anti-cancer agents, with some derivatives demonstrating potent and selective cytotoxicity.
One study identified a pyridazinone derivative, designated as Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), as a highly potent compound against a panel of 22 human cancer cell lines. nih.govnih.gov Pyr-1 exhibited notable selective cytotoxicity towards leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines, with CC50 values in the low micromolar to nanomolar range. nih.gov The cytotoxic mechanism of Pyr-1 in acute promyelocytic leukemia HL-60 cells was found to involve the induction of apoptosis, confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. nih.govnih.gov Furthermore, Pyr-1 was shown to generate oxidative stress through the accumulation of reactive oxygen species (ROS) and impair proteasome activity, leading to an increase in poly-ubiquitinated proteins. nih.gov
Another investigation into new pyrrolo[1,2-b]pyridazine (B13699388) derivatives, synthesized from mesoionic oxazolo-pyridazinones, demonstrated dose- and time-dependent cytotoxic activity against several human adenocarcinoma cell lines. mdpi.com The most significant anti-tumor activity was observed for compounds 5a , 2c , and 5f , particularly against colon cancer (LoVo) cells. mdpi.com In contrast, the cytotoxic effects were less pronounced in breast cancer (MCF-7) and ovary adenocarcinoma (SK-OV-3) cell lines. mdpi.com
Novel 3(2H)-pyridazinone derivatives have also been evaluated for their anti-proliferative effects on human colon carcinoma HCT116 cells. tandfonline.com Several of these compounds displayed promising anti-proliferative activity, with IC50 values comparable to the reference drug daunorubicin. tandfonline.comtandfonline.com This effect was observed both in basal conditions and in an inflamed model where cells were stimulated with serotonin. tandfonline.com
Furthermore, studies on osteosarcoma have shown that certain pyridazinone derivatives can decrease the metabolic activity and proliferation of human osteosarcoma cell lines. nih.govx-mol.netnih.gov These compounds were also found to induce apoptosis in these cancer cells. nih.govx-mol.netnih.gov
The structural features of pyridazinone derivatives play a crucial role in their cytotoxic activity. For instance, the increased toxicity of Pyr-1 was attributed to the trifluoromethyl radical at the carbon 3 position of the molecule. nih.gov
Table 1: Cytotoxic Activity of Selected Pyridazinone Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent and selective cytotoxicity (low µM to nM CC50 values). Induces apoptosis, oxidative stress, and proteasome inhibition. | nih.govnih.gov |
| 5a, 2c, 5f | Colon (LoVo) | Significant dose- and time-dependent cytotoxic activity. | mdpi.com |
| 5a, 2c, 5f | Breast (MCF-7), Ovary (SK-OV-3) | Lower cytotoxic effects compared to LoVo cells. | mdpi.com |
| Various 3(2H)-pyridazinones | Colon (HCT116) | Promising anti-proliferative effects, with IC50 values comparable to daunorubicin. | tandfonline.comtandfonline.com |
| Various pyridazinones | Osteosarcoma cell lines | Decreased metabolic activity, proliferation, and induction of apoptosis. | nih.govx-mol.netnih.gov |
Anti-migratory Effects in Cellular Models
In addition to their cytotoxic properties, certain pyridazinone derivatives have demonstrated the ability to inhibit cell migration, a critical process in cancer metastasis.
Studies on novel pyridazinone derivatives have shown their potential to reduce the migratory capabilities of cancer cells. For instance, in an in vitro scratch test assay, pyridazinone scaffold-based compounds were observed to have anti-migratory effects on MNNG human osteosarcoma cells. nih.gov This suggests that these compounds could be valuable in developing therapies aimed at preventing the spread of cancer.
However, not all pyridazinone derivatives exhibit anti-migratory properties. In a study evaluating new 3(2H)-pyridazinone derivatives against the human colon carcinoma HCT116 cell line, the compounds were found to be unable to counteract the spontaneous migration of these cells in a wound healing paradigm. tandfonline.comtandfonline.com This highlights the specificity of action among different pyridazinone derivatives and underscores the importance of structure-activity relationship studies in identifying compounds with desired biological activities.
Table 2: Anti-migratory Effects of Pyridazinone Derivatives
| Compound Type | Cell Line | Effect | Assay | Reference |
|---|---|---|---|---|
| Pyridazinone scaffold-based compounds | MNNG (human osteosarcoma) | Anti-migratory | Scratch test | nih.gov |
| 3(2H)-pyridazinone derivatives | HCT116 (human colon carcinoma) | No effect on spontaneous migration | Wound healing | tandfonline.comtandfonline.com |
Antimicrobial Potency (Antibacterial, Antifungal, Antitubercular)
The pyridazinone nucleus is a versatile scaffold that has been incorporated into numerous derivatives exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.
Antibacterial and Antifungal Activity:
Several studies have reported the synthesis and evaluation of pyridazinone derivatives against various bacterial and fungal strains. jrespharm.comekb.eg A series of new 3(2H)-pyridazinone derivatives demonstrated notable activity, with one compound, D2a , showing the best antibacterial activity among the synthesized compounds. jrespharm.com Interestingly, all the tested compounds in this series were more effective against fungi than bacteria. jrespharm.com
In another study, novel pyridazinone derivatives were screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, A. baumannii, P. aeruginosa, and S. typhimurium. mdpi.com Compounds 7 and 13 were particularly effective, showing potent activity against S. aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Specifically, compound 3 was most active against Gram-positive bacteria (S. aureus MRSA) with an MIC of 4.52 µM, while compound 13 showed the most potent in vitro activity against Gram-negative bacteria (A. baumannii and P. aeruginosa) with MICs of 3.74 and 7.48 µM, respectively. mdpi.com
Furthermore, some 6-anthracenepyridazinones containing indolyl moieties have been shown to possess high activity against both Gram-positive (S. aureus and S. epidermis) and Gram-negative (E. coli and P. vulgaris) bacteria. ijmas.in Other research has found that certain pyridazinone derivatives are generally active against B. subtilis and its clinical isolate. tubitak.gov.tr For instance, compound 14c exhibited the best antibacterial activity against B. subtilis with a MIC value of 15.62 µg/mL. tubitak.gov.tr
Antitubercular Activity:
Pyridazinone derivatives have also emerged as promising candidates for the development of new antitubercular agents. A series of 6-pyridazinone derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv. sjofsciences.comresearchgate.net Among these, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-l,6-dihydro-6-pyridazinone (23 ) showed the best activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. sjofsciences.com Three other compounds, 18 , 25 , and 27 , also demonstrated significant antitubercular action with an MIC of 25 µg/mL. sjofsciences.com
In a separate study, two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives were synthesized and evaluated. ijpsr.com Compounds 7a and 7b displayed the maximum antitubercular activity with an MIC of 6.25 µg/ml. ijpsr.com Another investigation of new pyridazinone derivatives with 4-ethyl phenyl and chloro phenyl substitutions at the p-position of the pyridazinone nucleus showed good antitubercular activity with an MIC value of 1.25 μg/ml. ejpmr.com
Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound(s) | Organism(s) | Activity | Reference |
|---|---|---|---|
| D2a | Gram-positive and Gram-negative bacteria, Yeasts | Best antibacterial activity in its series; all compounds more effective against fungi. | jrespharm.com |
| 7 and 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | Potent antibacterial activity (MIC: 3.74–8.92 µM). | mdpi.com |
| 3 | S. aureus (MRSA) | Most active against Gram-positive bacteria (MIC: 4.52 µM). | mdpi.com |
| 13 | A. baumannii, P. aeruginosa | Most potent against Gram-negative bacteria (MIC: 3.74 and 7.48 µM). | mdpi.com |
| 14c | B. subtilis | Best antibacterial activity in its series (MIC: 15.62 µg/mL). | tubitak.gov.tr |
| 23 | Mycobacterium tuberculosis H37Rv | Best antitubercular activity in its series (MIC: 12.5 µg/mL). | sjofsciences.comresearchgate.net |
| 18, 25, 27 | Mycobacterium tuberculosis H37Rv | Significant antitubercular action (MIC: 25 µg/mL). | sjofsciences.com |
| 7a, 7b | Mycobacterium tuberculosis H37Rv | Maximum antitubercular activity in their series (MIC: 6.25 µg/ml). | ijpsr.com |
| Pyridazinones with 4-ethyl phenyl and chloro phenyl substitutions | M. Tuberculosis | Good antitubercular activity (MIC: 1.25 μg/ml). | ejpmr.com |
Modulation of Inflammatory Mediators and Pathways (e.g., cytokine production)
Pyridazinone derivatives have demonstrated significant potential as modulators of inflammatory processes by targeting various mediators and pathways. semanticscholar.orgnih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. semanticscholar.orgnih.govjmchemsci.com
Several studies have highlighted the ability of pyridazinone derivatives to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation. mdpi.comsarpublication.com For instance, new pyridazine and pyridazinone derivatives have been designed and synthesized, with compounds 3d , 3e , and 4e showing potent COX-2 inhibitory activity with IC50 values of 0.425, 0.519, and 0.356 µM, respectively. nih.gov These compounds also effectively inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govresearchgate.net
The anti-inflammatory effects of some pyridazinone derivatives are also attributed to their ability to inhibit phosphodiesterase-IV (PDE-IV). jmchemsci.com Inhibition of PDE-IV leads to a reduction in the production of the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10. jmchemsci.com Certain heterocyclic-fused pyridazinones that inhibit PDE-IV have shown anti-inflammatory effects comparable to established drugs like rolipram (B1679513) and indomethacin (B1671933) in reducing zymosan-induced paw edema in mice. jmchemsci.com
Furthermore, novel pyrrolo[3,4-d]pyridazinone derivatives have been shown to reduce the adverse effects of LPS-induced neuroinflammation. mdpi.com By selectively inhibiting COX-2, these compounds likely decrease the expression of NF-κB, which in turn reduces the production of pro-inflammatory cytokines. mdpi.com Similarly, other pyrrolo[3,4-d]pyridazinone derivatives linked to 1,3,4-oxadiazole (B1194373) have been shown to counteract the increased levels of PGE2 in a carrageenan-induced paw edema model, with an action comparable to indomethacin. dovepress.com
A screening of a library of pyridazinones and structurally related derivatives identified 48 compounds with the ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a central pathway in the inflammatory response. researchgate.net
Table 4: Modulation of Inflammatory Mediators by Pyridazinone Derivatives
| Compound(s) | Target/Model | Effect | Reference |
|---|---|---|---|
| 3d, 3e, 4e | COX-2 | Potent inhibition (IC50: 0.356–0.519 µM). | nih.gov |
| 3d, 3e | LPS-induced RAW264.7 macrophages | Potent inhibition of TNF-α, IL-6, iNOS, and PGE2 production. | nih.govresearchgate.net |
| Heterocyclic-fused pyridazinones | PDE-IV | Inhibition of PDE-IV, leading to reduced TNF-α and increased IL-10. | jmchemsci.com |
| Pyrrolo[3,4-d]pyridazinone derivatives | LPS-induced neuroinflammation | Reduction of neuroinflammatory effects, likely via COX-2 and NF-κB inhibition. | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema | Counteracted increased PGE2 levels. | dovepress.com |
| 48 pyridazinone derivatives | LPS-induced NF-κB activity in THP1-Blue cells | Inhibition of NF-κB transcriptional activity. | researchgate.net |
Investigations in Agricultural Chemistry
Pyridazinone derivatives have garnered significant attention in the field of agricultural chemistry due to their potent herbicidal, insecticidal, and acaricidal properties. scholarsresearchlibrary.comscispace.comresearchgate.net
Herbicidal Properties
Pyridazinone-based compounds are effective herbicides, primarily acting as inhibitors of photosynthesis. medkoo.comherts.ac.uk Their mode of action often involves targeting the D1 protein in photosystem II, which disrupts the electron transport chain. medkoo.comnih.gov This disruption leads to the accumulation of reactive oxygen species, ultimately causing plant cell death. medkoo.com
Several pyridazinone herbicides, such as Dimidazon, are used to control broadleaf and grassy weeds in various crops like maize, sorghum, and sugarcane. medkoo.com Another example is Chloridazon, a selective herbicide used in beet cultivation. scholarsresearchlibrary.com
Research has shown that certain pyridazinone herbicides, including SAN 9785, SAN 6706, and SAN 9789, inhibit the photosynthetic electron transport chain, although less efficiently than the herbicide diuron. nih.gov Their primary site of action is the acceptor side of photosystem II, where they retard electron transport from the intermediary acceptor to plastoquinone. nih.gov Some of these compounds also have a secondary mode of action, interfering with chloroplast development. cambridge.orgcambridge.org
A series of novel biaryl-pyridazinone/phthalimide derivatives have been synthesized and identified as potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. nih.govacs.org One compound, 7m , exhibited excellent herbicidal activity against a range of weeds, including Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, and Digitaria sanguinalis, with efficacy comparable to the commercial herbicide saflufenacil. nih.govacs.org This compound also demonstrated excellent safety for wheat and corn. nih.gov
Furthermore, α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and evaluated for their herbicidal activities, with some compounds showing effectiveness at a rate of 300 g ha-1. nih.gov Studies on 3-phenoxypyridazines have also revealed powerful pre-emergence effects on barnyardgrass and spikerush, with no injury to rice plants. tandfonline.com
Table 5: Herbicidal Properties of Pyridazinone Derivatives
| Compound/Class | Mode of Action | Target Weeds/Crops | Reference |
|---|---|---|---|
| Dimidazon | Photosystem II inhibitor | Broadleaf and grassy weeds in maize, sorghum, sugarcane | medkoo.comherts.ac.uk |
| Chloridazon | Selective herbicide | Weeds in beet cultivation | scholarsresearchlibrary.com |
| SAN 9785, SAN 6706, SAN 9789 | Photosystem II inhibitor | General | nih.gov |
| 7m (biaryl-pyridazinone/phthalimide derivative) | PPO inhibitor | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | nih.govacs.org |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | General herbicide | General | nih.gov |
| 3-Phenoxypyridazines | Pre-emergence herbicide | Barnyardgrass, spikerush | tandfonline.com |
Insecticidal and Acaricidal Properties
Pyridazinone derivatives have also been developed as effective insecticides and acaricides. scholarsresearchlibrary.comscispace.com These compounds are particularly useful for controlling a variety of pests in agricultural and horticultural settings. google.com
One notable example is Pyridaben, an organochlorine insecticide and acaricide that acts as a mitochondrial NADH:ubiquinone reductase inhibitor. nih.gov It is effective against thrips, mites, aphids, and leafhoppers and is used to treat insect infestations in citrus and other fruit orchards. nih.gov Another derivative, NC-129, is an acaricide and insecticide used for controlling mites, whiteflies, aphids, and thrips. scispace.com
Certain pyridazinone derivatives with a straight or branched C2 to C6 alkyl group at the 2-position of the pyridazinone ring and a substituted benzylthio group at the 5-position have been shown to possess excellent insecticidal and acaricidal activities. google.com These compounds exhibit both immediate effects and residual activity. google.com They are also useful as active ingredients in compositions for repelling ticks that are parasitic on animals. google.com
Table 6: Insecticidal and Acaricidal Properties of Pyridazinone Derivatives
| Compound | Mode of Action | Target Pests | Reference |
|---|---|---|---|
| Pyridaben | Mitochondrial NADH:ubiquinone reductase inhibitor | Thrips, mites, aphids, leafhoppers | nih.gov |
| NC-129 | General insecticide and acaricide | Mites, whiteflies, aphids, thrips | scispace.com |
| Substituted pyridazinones | General insecticide and acaricide | Various insects and mites, including parasitic ticks | google.com |
Plant Growth Regulation Effects
Pyridazinone derivatives have been the subject of significant research in agrochemistry, demonstrating a range of effects on plant growth and development. scholarsresearchlibrary.comresearchgate.netresearchgate.netresearchgate.net These compounds can act as plant growth regulators, influencing processes from germination to morphogenesis, and as herbicides by inhibiting essential biochemical pathways. researchgate.netcambridge.orgoup.com The specific effect and its potency are highly dependent on the chemical structure of the pyridazinone derivative. nih.govrsc.org
Research Findings in Model Plant Systems
Studies in various plant models have elucidated the mechanisms by which pyridazinones exert their effects. These range from growth stimulation and induction of defense mechanisms to potent inhibition of photosynthesis and biosynthesis of essential pigments.
In contrast to inhibitory effects, some pyridazinone derivatives have been found to stimulate plant growth and defense responses. For instance, studies on the common bean (Phaseolus vulgaris L.) have investigated the effects of certain pyridazinyl thiotriazine derivatives. researchgate.net These studies have reported impacts on germination, morphogenesis, peroxidase activity, and lignan (B3055560) content. researchgate.net Additionally, a class of 3(2H)-pyridazinone derivatives has been developed as plant activators. nih.govrsc.org These compounds can induce systemic acquired resistance in plants, protecting them from pathogens without having direct antimicrobial activity. nih.govrsc.org Structure-activity relationship studies on these activators have revealed that the presence of an electron-withdrawing group on a phenyl ring attached to the pyridazinone core can enhance their activity. nih.gov
The diverse plant growth regulating effects of pyridazinone derivatives are summarized in the following tables.
Data on Plant Growth Regulation by Pyridazinone Derivatives
Table 1: Effects of Sandoz 6706 on Wheat Seedlings (Triticum aestivum L.)
This table details the inhibitory effects of the pyridazinone herbicide Sandoz 6706 on the biochemical composition and growth of wheat seedlings.
| Concentration (µg/g soil) | Effect on β-Carotene Content | Effect on Chlorophyll Content | Effect on Fresh Weight | Reference |
|---|---|---|---|---|
| 0.05 | Reduced by 55% | Reduced by 29% | Not significantly affected | oup.com |
| 0.8 | Reduced by 98% | Reduced by 98% | Reduced by 24% | oup.com |
Table 2: Observed Plant Growth Regulatory Effects of Various Pyridazinone Derivatives
This table summarizes the reported effects of different pyridazinone derivatives on various plant species from preclinical and mechanistic studies.
| Compound Type | Plant Species | Observed Effects | Reference |
|---|---|---|---|
| Pyridazinyl thiotriazine derivatives | Common Bean (Phaseolus vulgaris L.) | Effects on germination, morphogenesis, peroxidase activity, and lignan content. | researchgate.net |
| Substituted 3(2H)-pyridazinones | Barley (Hordeum vulgare L.) | Inhibition of the Hill reaction and photosynthesis. | cambridge.org |
| 3(2H)-pyridazinone derivatives | General (as plant activators) | Induction of systemic acquired resistance against pathogens. | nih.govrsc.org |
| Tetrazole-containing pyridazinone derivatives | General (in agriculture) | Reported use as plant growth regulators, herbicides, and fungicides. | ajrconline.org |
Structure Activity Relationship Sar Analysis of Pyridazinone Derivatives
Identification of Key Structural Features and Pharmacophores for Biological Activity
The pyridazinone core is a recognized privileged scaffold in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.goveurekaselect.combenthamdirect.com The inherent biological activity of this scaffold is often attributed to its specific arrangement of nitrogen and oxygen atoms, which can participate in crucial hydrogen bonding interactions with target proteins. researchgate.net
Several key structural features and pharmacophores have been identified as essential for the biological activity of pyridazinone derivatives across different therapeutic areas:
The Pyridazinone Ring: This heterocyclic ring is a fundamental component for a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov Its aromaticity is considered to enhance these activities. nih.gov For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a more planar pyridazinone scaffold, as opposed to a dihydrogenated version, allows for better interaction with the hydrophobic pocket of the enzyme's active site. nih.gov
Arylpiperazinyl Moiety: The incorporation of an arylpiperazinyl group is a key element for achieving affinity towards α1-adrenoceptors. acs.org This moiety, often attached to the pyridazinone ring via an alkyl side chain, plays a significant role in the antihypertensive properties of these compounds. acs.org
Substituents at the N-2 Position: The nature of the substituent at the N-2 position of the pyridazinone ring is critical. For antiplatelet activity, lipophilic substituents at this position are beneficial. In the case of PDE4 inhibitors, introducing a hydrophobic substituent at the N-2 position can significantly promote inhibitory activity. bosaljournals.com
Substituents at the C-4, C-5, and C-6 Positions: Modifications at these positions on the pyridazinone ring have been shown to modulate activity. For example, the introduction of a substituent at the C-4 position can increase antiplatelet activity. For cardiotonic activity, a methyl group at the C-5 position of the 4,5-dihydro-3-(2H)-pyridazinone ring enhances potency. The nature of the aryl group at the C-6 position also influences activity, with certain substitutions being favorable for specific targets. researchgate.net
Pharmacophore Models: For specific targets, detailed pharmacophore models have been developed. For α1-adrenoceptor antagonists, a model was generated that rationalized the structure-activity relationships. acs.org For PDE4 inhibitors, a pharmacophore model identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as crucial features. researchgate.net Similarly, for β-1,3-glucan synthase inhibitors, a five-point pharmacophore model consisting of two aromatic rings and three hydrogen bond acceptors was developed. researchgate.net
These findings underscore the importance of the pyridazinone scaffold and the strategic placement of various functional groups to achieve desired biological activities.
Influence of Substituent Effects on Potency and Selectivity
The potency and selectivity of pyridazinone derivatives can be finely tuned by altering the substituents on the core ring structure.
Substituent Effects on Potency:
The electronic and steric properties of substituents play a crucial role in determining the potency of pyridazinone derivatives.
Electron-withdrawing vs. Electron-donating Groups: For antitumor activity, the presence of electron-withdrawing groups, such as chloro and nitro groups, on terminal phenyl rings has been found to be beneficial. ekb.eg For instance, in a series of pyrrolo[2,3-b]pyridines bearing a 4-oxo-pyridazinone moiety, electron-drawing groups like 4-Cl-3CF3 on the aryl group resulted in the best activity. bosaljournals.com
Hydrophobic and Topological Effects: The addition of a methyl group at the 5-position of the 4,5-dihydro-3-(2H)-pyridazinone ring was found to enhance inotropic potency, an effect attributed to hydrophobic and topological factors.
Substituents on the Phenyl Ring at C-6: The nature of substituents on the phenyl group at the 6-position of the pyridazinone ring can have a variable effect on anti-inflammatory activity.
N-2 Position Substituents: For PDE4B affinity, a hydrogen bond donor (R2 = H) at the N-substituent on the pyridazinone ring was found to be optimal, with N-methyl derivatives being less potent. nih.gov Conversely, increasing the hydrophobic character with a benzyl (B1604629) group slightly decreased the inhibitory effect. nih.gov
Substituent Effects on Selectivity:
The strategic placement of substituents can also impart selectivity for a specific biological target over others.
Selective hMAO-B Inhibition: In a series of pyridazinone derivatives synthesized as monoamine oxidase (MAO) inhibitors, most compounds exhibited selective inhibition of human MAO-B (hMAO-B). nih.gov Compound 4b was identified as the most potent and selective hMAO-B inhibitor in its series. nih.gov
α1-Adrenoceptor Selectivity: The length of a polymethylene chain acting as a spacer between the pyridazinone core and an arylpiperazine moiety was shown to influence both affinity and selectivity for α1- and α2-adrenoceptors. acs.org A gradual increase in affinity for α1-adrenoceptors was observed as the chain was lengthened. acs.org Compound 3k from this study demonstrated high selectivity for the α1-adrenoceptor. acs.org
The following table summarizes the influence of various substituents on the biological activity of pyridazinone derivatives based on research findings:
| Compound/Series | Substituent(s) | Position(s) | Observed Effect | Biological Activity | Reference |
| Pyrrolo[2,3-b]pyridines | 4-Cl-3CF3 on aryl group | - | Best activity | Antitumor | bosaljournals.com |
| 4,5-dihydro-3-(2H)-pyridazinone | Methyl | C-5 | Enhanced potency | Inotropic | |
| Pyridazinone derivatives | Hydrogen bond donor (R=H) | N-2 | Optimal affinity | PDE4B inhibition | nih.gov |
| Pyridazinone derivatives | N-methyl | N-2 | Less potent | PDE4B inhibition | nih.gov |
| Pyridazinone derivatives | Benzyl | N-2 | Slightly decreased effect | PDE4B inhibition | nih.gov |
| Pyridazinone derivatives | Electron-withdrawing groups (e.g., chloro, nitro) | Terminal phenyl rings | Beneficial for activity | Antibacterial | ekb.eg |
| Compound 4b | - | - | Most potent and selective inhibitor | hMAO-B inhibition | nih.gov |
| Compound 3k | - | - | Highly selective antagonist | α1-adrenoceptor antagonism | acs.org |
Stereochemical Considerations and Enantiomeric Activity (e.g., R/S enantiomers)
Stereochemistry plays a pivotal role in the biological activity of chiral pyridazinone derivatives, with different enantiomers often exhibiting distinct potencies and interactions with their biological targets.
In the development of phosphodiesterase 3A (PDE3A) inhibitors, the R enantiomer at the chiral center in the pyridazinone ring was specifically chosen for molecular docking studies. This decision was based on its identical chirality to a known compound within the PDE3B crystal structure, highlighting the importance of stereochemical configuration for proper binding. plos.orgnih.gov
A study on tricyclic pyridazinone derivatives as potential STAT3 inhibitors identified a benzocinnolinone derivative, (±)-2c , as a promising candidate. researchgate.net To investigate the impact of stereochemistry, the enantiomers were separated. The biological evaluation revealed that the (S)-(-)-2c enantiomer was twice as potent as the (R)-(+)-2c enantiomer. researchgate.net This finding was further supported by crystallographic and theoretical studies that assigned the absolute configuration of the stereoisomers. researchgate.net
Similarly, the enantiomeric separation of another tricyclic pyridazinone, tetrahydrobenzo[h]cinnolinone 74 , which was identified as a promising STAT3 inhibitor, yielded (S)-(−)-74 . mdpi.com This enantiomer was found to be twice as potent as its (R)-(+)-74 counterpart. mdpi.com
These findings clearly demonstrate that for chiral pyridazinone derivatives, the specific spatial arrangement of atoms is a critical determinant of their biological activity. The differential activity between enantiomers underscores the importance of stereoselective synthesis or chiral separation in the development of pyridazinone-based therapeutic agents to ensure the optimal stereoisomer is utilized.
The following table summarizes the differential activity of pyridazinone enantiomers:
| Compound | Enantiomer | Relative Potency | Target | Reference |
| Tricyclic pyridazinone derivative | (S)-(-)-2c | Twice as potent as (R)-(+)-2c | STAT3 | researchgate.net |
| Tetrahydrobenzo[h]cinnolinone | (S)-(−)-74 | Twice as potent as (R)-(+)-74 | STAT3 | mdpi.com |
Application of Chemometric Methods (e.g., Rough Set Theory) in SAR Studies
Chemometric methods, particularly Rough Set Theory (RST), have been effectively applied in the Structure-Activity Relationship (SAR) analysis of pyridazinone derivatives to decipher complex relationships between chemical structure and biological activity.
Rough Set Theory, a mathematical approach to deal with imprecise and vague information, has been utilized to analyze the SAR of various compounds, including pyridazinones. acs.orgacs.org This method is particularly useful for identifying the most significant structural attributes that contribute to a specific biological activity and for deriving decision rules from the data. acs.orgnih.gov
One study employed RST to analyze the SAR of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. thieme-connect.com Another application of RST was in the SAR study of 2-substituted-6-(4-acylaminophenyl)-4,5-dihydro-pyridazin-3(2H)-ones, which were investigated as potent inodilating agents. bosaljournals.com
The general process of applying RST in SAR studies involves:
Creating an information system: This involves describing the compounds with a set of structural attributes and their corresponding biological activity classes. nih.gov
Finding minimal attribute sets (reducts): RST is used to identify the smallest set of attributes that are significant for a high quality of classification. nih.gov
Deriving decision algorithms: From the information system, decision rules are generated that show important relationships between the chemical structure and the observed biological activity. nih.gov
These derived rules can be instrumental in guiding the synthesis of new compounds with enhanced or desired biological properties. nih.gov The application of RST and other chemometric methods like 3D-QSAR provides a powerful tool for rational drug design, enabling a more focused and efficient search for novel and potent pyridazinone-based therapeutic agents. researchgate.net
Advanced Applications and Material Science Potentials
Optical Properties of Pyridazinone Crystals
The arrangement of molecules in a crystal lattice significantly influences the material's bulk properties, including its optical characteristics. researchgate.net Pyridazinone derivatives have been investigated for their interesting photophysical and nonlinear optical (NLO) properties, which are crucial for applications in high-speed information processing and optical data storage. researchgate.netresearchgate.netrsc.org
Nonlinear Optical (NLO) Properties
Certain pyridazinone derivatives exhibit significant second-order NLO properties. mdpi.com These properties arise from the molecular structure, often featuring electron-donating and electron-accepting groups that enhance molecular polarizability. rsc.orgmdpi.com For instance, push-pull thienylpyridazine derivatives have been synthesized and studied for their NLO characteristics. mdpi.com The design of such molecules often involves creating a charge-transfer system within the molecule, which is a key requirement for high NLO activity.
A study of thienylpyridazine derivatives revealed that these compounds exhibit strong and broad absorption bands with high molar extinction coefficients, indicating efficient light absorption. mdpi.com The variation in the maximum absorption wavelength among different derivatives is attributed to the different electron-donating or -accepting strengths of the substituents. mdpi.com
Fluorescence and Solid-State Emission
The crystal packing of pyridazinone derivatives plays a crucial role in their solid-state emission properties. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, can dictate the fluorescence quantum yield. researchgate.netnih.gov For example, a butylidine-linked heterodimer of pyridazinone was found to exhibit a fluorescence quantum yield of 28% due to intramolecular stacking. researchgate.net The crystal structure analysis revealed infinite 1D linear chains connected through C-H∙∙∙O interactions, which stabilize the crystal packing and influence the photophysical properties. researchgate.net
The optical properties of pyridazinone-based luminophores can be tuned by modifying their chemical structure and controlling their crystal packing. researchgate.netnih.gov This tunability makes them promising candidates for the development of new solid-state emitters for various applications. researchgate.net
| Compound | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) |
|---|---|---|
| 3a | 314 | 24,100 |
| 3b | 354 | 27,790 |
| 3c | 357 | 29,800 |
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms in the pyridazinone ring are capable of forming coordination bonds with metal ions, making pyridazinone derivatives effective ligands in coordination chemistry. researchgate.netresearchgate.net This ability to chelate metals has led to the synthesis of a wide range of metal complexes with diverse structures and properties. doi.orgresearchgate.net
The coordination can occur through one or both nitrogen atoms of the pyridazine (B1198779) ring, and other donor atoms present in the substituents can also participate in complex formation. researchgate.netresearchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. doi.orgresearchgate.net
Synthesis and Structural Characterization
Metal complexes of pyridazinone derivatives have been synthesized with various transition metals, including Cu(II), Co(II), Ni(II), Cd(II), and Zn(II). doi.org The structure of these complexes is typically determined using techniques such as elemental analysis, IR spectroscopy, ¹H-NMR, and UV-visible spectroscopy. doi.org For example, complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one with these metals have been synthesized and characterized. doi.org
In some cases, the pyridazinone ligand can act as a bidentate ligand, coordinating to the metal ion through the carbonyl oxygen and a ring nitrogen atom. doi.org The geometry of the resulting complexes can vary depending on the metal ion and the specific pyridazinone derivative used.
Applications of Pyridazinone Metal Complexes
Pyridazinone metal complexes have shown potential in various fields, including catalysis and as antimicrobial agents. doi.orgresearchgate.net The chelation of the metal ion can enhance the biological activity of the pyridazinone ligand. doi.org For instance, certain Cd(II) and Ni(II) complexes of a pyridazinone derivative exhibited selective and effective antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as against some yeasts. doi.org
| Metal Ion | Observed Antimicrobial Activity |
|---|---|
| Cu(II) | Reported to have anti-inflammatory and antimicrobial activity. doi.org |
| Co(II) | Complexes have been synthesized and characterized. doi.org |
| Ni(II) | Showed selective and effective antimicrobial activity. doi.org |
| Cd(II) | Showed selective and effective antimicrobial activity. doi.org |
| Zn(II) | Complexes have been synthesized and characterized. doi.org |
Role as Chemical Probes in Biological Systems
Fluorescent chemical probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. researchgate.netnih.gov Pyridazinone-based scaffolds have emerged as promising platforms for the design of fluorescent probes due to their favorable photophysical properties and the ability to modify their structure for specific targeting. researchgate.netbjmu.edu.cn
Design of Pyridazinone-Based Fluorescent Probes
The design strategy for pyridazinone-based probes often involves creating a donor-acceptor (D-π-A) system to achieve desirable fluorescence properties, such as large Stokes shifts and high quantum yields. bjmu.edu.cn The pyridazinone core can act as the electron acceptor, while various electron-donating groups can be attached to the scaffold. researchgate.netbjmu.edu.cn
A class of near-infrared optical probes based on pyridazinone derivatives was designed for fluorescence microscopy imaging. researchgate.net The design involved extending the π-conjugated system and attaching a subcellular directing group, such as triphenylphosphine (B44618) for mitochondria targeting or morpholine. researchgate.netbjmu.edu.cn These modifications allow for the specific labeling and imaging of subcellular structures. researchgate.netbjmu.edu.cn
Applications in Bioimaging
Pyridazinone-based fluorescent probes have been successfully applied in live cell and brain tissue imaging. researchgate.netbjmu.edu.cn For example, nitrogen-fused pyridazinone fluorescent probes have demonstrated excellent performance in imaging mitochondria and lysosomes in living cells. bjmu.edu.cn
Furthermore, "smart" pyridazinone-based probes have been developed to detect specific biologically important molecules. researchgate.net A probe named PYSNO was designed to detect nitric oxide (NO) with high sensitivity and selectivity based on a photoinduced electron transfer (PET) mechanism. researchgate.netresearchgate.net This probe was successfully used to track NO generation in animal tissues, highlighting the potential of pyridazinone derivatives in diagnosing and studying pathological conditions. researchgate.net Another probe, PCAB, was developed for targeting the histamine (B1213489) H3 receptor, which is highly expressed in the central nervous system, enabling the imaging of cerebral hydrogen peroxide. researchgate.net
| Probe Name/Class | Target | Application |
|---|---|---|
| PYSNO | Nitric Oxide (NO) | Tracking NO generation in animal tissue. researchgate.net |
| PCAB | Histamine H3 Receptor | Imaging of cerebral hydrogen peroxide. researchgate.net |
| Nitrogen-fused pyridazinone probes | Mitochondria, Lysosomes | Live cell and brain tissue imaging. bjmu.edu.cn |
Emerging Trends and Future Research Directions
Novel Scaffold Exploration and Diversification Strategies
The exploration of novel scaffolds based on the pyridazinone core is a key area of ongoing research. rsc.orgnih.gov Scientists are actively designing and synthesizing new pyridazinone derivatives with unique structural features to expand the chemical space and discover new biological activities. mdpi.commdpi.com
One approach involves the creation of hybrid molecules that combine the pyridazinone ring with other pharmacophoric groups. For instance, the fusion of a pyridazinone moiety with a 1,2,3-triazole ring has been explored to develop potential anticancer agents. nih.gov Similarly, the development of pyrido-pyridazinone derivatives has led to the discovery of potent inhibitors of FER tyrosine kinase, a target in cancer therapy. nih.gov
Another strategy is the synthesis of spiro[cycloalkane-pyridazinones], which introduces a three-dimensional character to the typically planar pyridazinone scaffold. mdpi.comdntb.gov.ua This modification can lead to improved drug-like properties, such as better solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com The design of symmetrically folded scaffolds of pyridazinone and triazinone derivatives linked via a sulfonamide bridge is also being investigated for applications in luminescent materials. rsc.org
Furthermore, researchers are exploring tricyclic and tetracyclic pyridazinone-based molecules, which have shown potential in various therapeutic areas. mdpi.com These complex structures offer new avenues for modulating biological targets with high specificity.
Computational Drug Repurposing and Target Identification
Computational methods are increasingly being used to identify new therapeutic applications for existing or abandoned pyridazinone-based compounds, a strategy known as drug repurposing or repositioning. nih.govnih.gov This in silico approach can significantly accelerate the drug discovery process by identifying potential new targets for a library of compounds. tandfonline.comtandfonline.com
A common technique is inverse virtual screening (iVS), where a library of compounds is screened against a large database of protein structures to identify potential binding partners. nih.govtandfonline.com This has been successfully applied to a series of 52 pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands. nih.govtandfonline.com When these compounds proved ineffective against their intended target, computational repurposing identified aspartate aminotransferase as a promising new target. nih.govtandfonline.com
The process often involves a two-step approach:
Pharmacophore-based screening: This initial step uses a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, to quickly screen large compound libraries. nih.govtandfonline.com
Molecular docking and dynamics simulations: Hits from the pharmacophore screening are then subjected to more detailed computational analysis, such as molecular docking and molecular dynamics simulations, to predict the binding mode and stability of the ligand-protein complex. nih.govtandfonline.com
These computational strategies offer a cost-effective and efficient way to explore the therapeutic potential of pyridazinone derivatives beyond their original design.
Integration of High-Throughput Screening and Computational Methods
The synergy between high-throughput screening (HTS) and computational methods is a powerful approach in modern drug discovery for identifying novel pyridazinone-based drug candidates. mdpi.comontosight.ai HTS allows for the rapid screening of large compound libraries against a specific biological target, while computational methods can guide the design of these libraries and help to interpret the screening results. mdpi.comnih.gov
This integrated approach has been instrumental in the discovery of new pyridazinone derivatives with a range of biological activities. For example, HTS of an in-house chemical library led to the identification of a pyridine (B92270) derivative with moderate FER tyrosine kinase inhibitory activity. nih.gov This initial hit was then optimized using computational modeling and structure-activity relationship (SAR) studies to develop potent pyrido-pyridazinone inhibitors. nih.gov
The process typically follows these steps:
HTS Campaign: A large library of diverse compounds, often including many pyridazinone derivatives, is screened for activity against a target of interest. mdpi.comnih.gov
Hit Identification: Compounds that show activity in the HTS are identified as "hits."
Computational Analysis and SAR: The identified hits are then analyzed using computational tools to understand their binding mode and to guide the synthesis of more potent and selective analogs. ontosight.ai This often involves the generation of a structure-activity relationship (SAR), which correlates the chemical structure of the compounds with their biological activity.
Lead Optimization: Based on the SAR, new derivatives are synthesized and tested, leading to the identification of a "lead" compound with improved properties. ontosight.ai
This iterative cycle of screening, computational analysis, and synthesis allows for the efficient development of novel pyridazinone-based therapeutic agents.
Advanced Synthetic Methodologies for Combinatorial Library Generation
The development of advanced synthetic methodologies is crucial for generating diverse combinatorial libraries of pyridazinone derivatives for drug discovery and other applications. Researchers are continuously exploring new and efficient ways to synthesize these compounds, often employing modern techniques to accelerate the process. mdpi.comsphinxsai.com
One common and versatile method for preparing pyridazinone diones involves the condensation of maleic acid derivatives with hydrazines. iglobaljournal.com Another approach is the reaction of 1,4-ketoesters or ketoacids with hydrazine (B178648) to form the pyridazinone ring. sphinxsai.com The use of microwave-enhanced synthesis has been shown to be an efficient method for producing diversified 3,6-disubstituted pyridazines. acs.org
Recent advancements also focus on the site-selective functionalization of the pyridazinone core. For example, site-selective Suzuki-Miyaura coupling of heteroaryl halides provides a powerful tool for introducing a variety of substituents at specific positions on the pyridazine (B1198779) ring. acs.org
The synthesis of complex pyridazinone scaffolds, such as the pyrido-pyridazinone template, often requires multi-step synthetic routes. acs.org Researchers are working to develop more efficient and streamlined syntheses for these complex molecules to facilitate the exploration of their structure-activity relationships. acs.org
| Synthetic Method | Starting Materials | Product Type | Key Features |
| Condensation | Maleic acid derivatives and hydrazines | Pyridazinone diones | Versatile and common method. iglobaljournal.com |
| Cyclization | 1,4-Ketoesters or ketoacids and hydrazine | Pyridazinones | Utilizes commercially available starting materials. sphinxsai.com |
| Microwave-Enhanced Synthesis | Various precursors | 3,6-Disubstituted pyridazines | Efficient and rapid synthesis. acs.org |
| Suzuki-Miyaura Coupling | Heteroaryl halides | Functionalized pyridazines | Site-selective functionalization. acs.org |
| Multi-step Synthesis | Various precursors | Complex scaffolds (e.g., pyrido-pyridazinones) | Enables access to novel and complex derivatives. acs.org |
These advanced synthetic methodologies are essential for expanding the chemical diversity of pyridazinone libraries and for the efficient production of novel compounds for biological evaluation.
Development of Pyridazinone-Based Compounds for Specific Biological Pathway Modulation
A significant trend in pyridazinone research is the development of compounds designed to modulate specific biological pathways implicated in various diseases. nih.govnih.gov This targeted approach aims to create more effective and selective therapies with fewer side effects.
Pyridazinone derivatives have been shown to interact with a wide range of biological targets and pathways, including:
Inflammatory Pathways: Many pyridazinone derivatives exhibit anti-inflammatory properties by targeting key components of the inflammatory cascade. nih.gov For example, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins (B1171923). researchgate.net Others have been developed as inhibitors of phosphodiesterase type 4 (PDE4), another important target in inflammatory diseases. nih.gov
Cancer-Related Pathways: The pyridazinone scaffold is being explored for the development of anticancer agents that target specific signaling pathways involved in tumor growth and survival. nih.govacs.org For instance, novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is often dysregulated in cancer. acs.org Pyrido-pyridazinone derivatives have also been identified as potent inhibitors of FER tyrosine kinase, a promising target for anticancer therapy. nih.gov
Cardiovascular Pathways: Pyridazinone-based compounds have a long history of use in cardiovascular medicine, and research continues to explore their potential in this area. jchemrev.com Some derivatives act as inhibitors of phosphodiesterase 3 (PDE3), leading to vasodilation and positive inotropic effects, making them useful in the treatment of heart failure. ajrconline.org Others have been shown to inhibit platelet aggregation, suggesting their potential as antithrombotic agents. jchemrev.com
Neurodegenerative Pathways: The potential of pyridazinone derivatives in the treatment of neurodegenerative diseases is also being investigated. For example, some compounds have been developed as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease. mdpi.com
The development of pyridazinone-based compounds that can selectively modulate these and other biological pathways holds great promise for the future of medicine.
Focus on Specific Pyridazinone Substructures (e.g., 2,6-disubstituted) for Enhanced Specificity
A key strategy for improving the therapeutic potential of pyridazinone-based drugs is to focus on specific substitution patterns on the pyridazinone ring to enhance their specificity for a particular biological target. jocpr.comnih.gov The 2,6-disubstituted pyridazinone scaffold has emerged as a particularly promising area of research in this regard. jchemrev.comresearchgate.net
By carefully selecting the substituents at the 2- and 6-positions of the pyridazinone ring, researchers can fine-tune the pharmacological properties of the resulting compounds, leading to improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
Examples of how 2,6-disubstitution has been used to enhance specificity include:
Formyl Peptide Receptor (FPR) Agonists: A large series of pyridazin-3(2H)-one derivatives with an arylacetamide chain at the 2-position and various substituents at the 6-position have been synthesized and evaluated for their activity as FPR agonists. nih.gov This work led to the identification of several potent and selective agonists for different FPR subtypes, which could be useful for modulating inflammatory responses. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitors: Novel 2,6-disubstituted-3(2H)-pyridazinone derivatives have been synthesized and shown to be potent and selective inhibitors of COX-2, an important target for anti-inflammatory drugs. researchgate.net The specific substituents at the 2- and 6-positions were found to be crucial for achieving high potency and selectivity.
Antihypertensive Agents: 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and shown to have significant antihypertensive activity. jocpr.com The nature of the substituents on both the pyridazinone and triazole rings was found to influence the activity of the compounds.
Cardioactive Agents: 2,6-disubstituted pyridazinones have been identified as having antiplatelet activity similar to aspirin (B1665792), as well as vasodilatory and cardiotonic effects. jchemrev.com
Q & A
Q. Basic Research Focus
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) groups .
- NMR : ¹H-NMR assigns protons on the pyridazinone ring and substituents; ¹³C-NMR confirms carbonyl and aromatic carbons .
- X-ray crystallography : Resolves absolute configuration (e.g., cis-fused cyclopenta-pyridazinones) .
- Elemental analysis : Validates purity (>95% for pharmacological studies) .
How to design pyridazinone derivatives with enhanced alpha-adrenoceptor selectivity?
Q. Advanced Research Focus
- Pharmacophore modeling : Use Catalyst software to identify critical features (e.g., hydrophobic pockets, hydrogen bond acceptors) .
- Spacer optimization : Lengthen polymethylene chains (n=7) to improve alpha₁ vs. alpha₂ selectivity (ratio = 274 for 3k ) .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl) at position 4 to enhance receptor binding .
What computational approaches predict pyridazinone binding mechanisms?
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with targets (e.g., GABAA receptors using AutoDock Vina) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity .
What in vitro models assess pyridazinone derivatives' biological activity?
Q. Basic Research Focus
- Receptor binding assays : Radioligand displacement (e.g., [³H]-prazosin for alpha₁-adrenoceptors) .
- Enzyme inhibition : HDAC or phosphodiesterase activity measured via fluorometric kits .
- Antimicrobial testing : Broth microdilution (MIC determination) against Mycobacterium tuberculosis .
How to optimize synthetic routes for pyridazinone derivatives?
Q. Advanced Research Focus
- Reaction condition tuning : Use microwave-assisted synthesis to reduce cyclization time .
- Purification techniques : Employ flash chromatography or recrystallization for >90% purity .
- Scale-up strategies : Implement continuous flow systems for high-yield production (e.g., 85% yield in radical cyclization) .
What role do 6-position substituents play in anticonvulsant efficacy?
Q. Advanced Research Focus
- Aryl groups : 6-Styryl or biphenyl moieties enhance GABAergic activity by interacting with hydrophobic pockets in GABAA receptors .
- Electron-donating groups : -OCH₃ at position 6 increases bioavailability but may reduce receptor affinity .
Methodology : Synthesize analogs (e.g., 6-phenyl vs. 6-biphenyl) and test in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTz) models .
What are common pharmacological targets for pyridazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
